[1][2] Executive Summary 4-(1-Aminoethyl)pyridin-2-ol (CAS 1270550-88-3) is a bifunctional heterocyclic building block increasingly utilized in modern medicinal chemistry. It serves as a critical scaffold in Fragment-Bas...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
4-(1-Aminoethyl)pyridin-2-ol (CAS 1270550-88-3) is a bifunctional heterocyclic building block increasingly utilized in modern medicinal chemistry. It serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD) , particularly for kinase and epigenetic targets. Its value lies in its dual nature: the 2-pyridone/2-hydroxypyridine core provides a robust hydrogen-bonding motif for hinge regions, while the 1-aminoethyl side chain offers a chiral vector for exploring solvent-exposed pockets or solubilizing groups.
This guide details the physicochemical dynamics, synthetic pathways, and application strategies for this compound, designed for researchers requiring high-fidelity data for lead optimization.
Chemical Identity & Structural Dynamics
Tautomeric Equilibrium
The chemical behavior of CAS 1270550-88-3 is defined by the prototropic tautomerism between the pyridin-2-ol (enol) and pyridin-2(1H)-one (keto) forms. While often named as an "ol" in catalogs, the 2-pyridone tautomer is thermodynamically dominant in the solid state and in polar solvents (e.g., water, DMSO) due to a high resonance stabilization energy (~25-30 kcal/mol) and the ability to form stable amide-like dimers.
Implication for Drug Design: When docking this scaffold into protein targets, the 2-pyridone form is the primary bioactive conformer, acting as a donor-acceptor (D-A) motif.
Figure 1: The tautomeric equilibrium favors the 2-pyridone form in biological media, critical for defining pharmacophore features.
Stereochemistry
The 1-aminoethyl group introduces a chiral center at the benzylic position. CAS 1270550-88-3 typically refers to the racemate .
Resolution: Enantiomers can be separated via chiral SFC (Supercritical Fluid Chromatography) using polysaccharide-based columns (e.g., Chiralpak AD-H or IG) with alcohol co-solvents.
Bioactivity: The (S)- and (R)-enantiomers will project the amine vector into distinct spatial regions (approx. 109.5° difference), often resulting in >100-fold potency differences in constrained binding pockets.
Physicochemical Profile
Property
Value
Context
Molecular Formula
C₇H₁₀N₂O
Molecular Weight
138.17 g/mol
Ideal for Fragment-Based Drug Design (MW < 300)
LogP (Predicted)
-1.31
Highly polar; excellent for lowering lipophilicity (LogD)
TPSA
~59 Ų
High polar surface area relative to size; supports solubility
pKa (Pyridine N)
~0.75
Very weakly basic due to amide resonance
pKa (Primary Amine)
~9.5 - 10.0
Protonated at physiological pH (7.4)
Solubility
High (Water, DMSO)
Amphoteric nature aids formulation
Synthetic Pathways[2][3][4][5]
Direct functionalization of the 2-pyridone ring is challenging due to its electron-rich nature and potential for O- vs. N-alkylation. The most robust "Process Chemistry" route utilizes a 2-methoxypyridine precursor, which masks the amide functionality until the final step.
Recommended Synthetic Workflow
This route avoids the handling of unstable dihydropyridines and ensures regiocontrol.
Precursor: Start with 4-acetyl-2-methoxypyridine .
Oxime Formation: Condensation with hydroxylamine hydrochloride.
Reduction: Catalytic hydrogenation (Pd/C) or Zn/AcOH reduction to the primary amine.
Deprotection: Acidic hydrolysis (HBr/AcOH or TMSI) to reveal the pyridone.
Figure 2: The "Masked Pyridone" strategy ensures high yield and purity by preventing side reactions on the amide nitrogen.
Alternative: Reductive Amination
For high-throughput analog generation, reductive amination of 4-acetyl-2-pyridone (if available) using Ammonium Acetate and NaCNBH₃ is possible but often suffers from solubility issues of the starting material in organic solvents.
Medicinal Chemistry Applications
Kinase Hinge Binding
The 2-pyridone motif is a "privileged scaffold" for kinase inhibitors. It mimics the hydrogen bonding pattern of the adenine ring of ATP.
Acceptor: The Carbonyl Oxygen (C=O) accepts a H-bond from the backbone NH of the hinge.
Donor: The Amide Nitrogen (N-H) donates a H-bond to the backbone Carbonyl of the hinge.
Vector: The 4-position (aminoethyl) points towards the Solvent Front or the Ribose Pocket , depending on the specific kinase architecture.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 138 Da, this compound is an ideal "fragment."
Ligand Efficiency (LE): High potential LE due to low heavy atom count (10).
Growth Strategy: The primary amine allows for rapid library expansion via amide coupling, reductive amination, or sulfonylation to probe adjacent hydrophobic pockets.
Figure 3: Pharmacophore dissection showing the functional roles of each structural component in drug design.
Handling & Stability
Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ (carbamate formation).
Solubility: Soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (DCM, Hexanes).
Safety: Classified as a Skin Irritant (H315) and Eye Irritant (H319). Handle with standard PPE.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329760995, 4-(1-Aminoethyl)pyridin-2-ol. Retrieved from [Link]
Zhang, H., & Pike, V. W. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. European Journal of Medicinal Chemistry. Retrieved from [Link]
Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[1] Journal of the American Chemical Society.[1] Retrieved from [Link]
Executive Summary This technical guide analyzes the tautomeric equilibrium, structural stability, and physicochemical properties of 4-(1-aminoethyl)-2-hydroxypyridine (CAS: Analogous to 50392-78-4 backbone).[1] For resea...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the tautomeric equilibrium, structural stability, and physicochemical properties of 4-(1-aminoethyl)-2-hydroxypyridine (CAS: Analogous to 50392-78-4 backbone).[1] For researchers in drug discovery, understanding the dominant tautomer is critical for pharmacophore modeling and ligand-protein docking.
Tautomeric Equilibrium & Stability Analysis
The core stability profile of 4-(1-aminoethyl)-2-hydroxypyridine is governed by the classic Lactam-Lactim Tautomerism observed in N-heterocycles.[1]
The Equilibrium
The molecule oscillates between two primary forms:
Lactam Form (2-Pyridone): Characterized by a carbonyl group at C2 and a proton on N1.[1] This form loses some aromatic stabilization energy (ASE) compared to pyridine but gains stability from the strong C=O bond and dipolar resonance contributions.[1]
Lactim Form (2-Hydroxypyridine): Characterized by a hydroxyl group at C2 and a naked nitrogen at N1.[1] This form retains full pyridine aromaticity.[2]
Solvent-Dependent Stability
The equilibrium constant (
) is heavily dependent on the dielectric constant () of the medium.[1]
Medium
Dielectric Constant ()
Dominant Tautomer
Mechanism of Stabilization
Gas Phase
1.0
Lactim (Hydroxyl)
Preservation of aromaticity; absence of dipolar solvation.[1]
Cyclohexane
2.0
Mixed (~1:1)
Weak solvation favors the less polar lactim, but dimerization of lactam competes.[1]
Chloroform
4.8
Lactam (Favored)
Dipolar stabilization of the amide-like resonance.[1]
Water / Plasma
80.1
Lactam (Exclusive)
Strong H-bond donation from water to C=O and acceptance from N-H stabilizes the highly polar lactam form.[1]
Solid State
N/A
Lactam
Formation of robust intermolecular H-bonded dimers (N-H[1]···O=C).
Electronic Influence of the 4-(1-Aminoethyl) Group
The 4-position substituent exerts an electronic effect on the ring. The 1-aminoethyl group is an alkyl branch with a terminal amine.
Inductive Effect (+I): The alkyl group is weakly electron-donating, which slightly stabilizes the electron-deficient pyridone ring but does not significantly shift the tautomeric equilibrium compared to the unsubstituted parent.
Steric Effect: The substituent is distal to the N1-C2 locus of tautomerism, causing negligible steric interference with the proton transfer.
Visualization of Tautomeric Pathways
The following diagram illustrates the solvent-mediated equilibrium and the ionization state at physiological pH.
Figure 1: Tautomeric equilibrium shifting toward the Lactam form in polar media, followed by side-chain protonation.[1]
Physicochemical Properties & pKa
Understanding the ionization states is crucial for isolation and biological testing.
pKa Values (Estimated)
(Pyridone Oxygen): ~0.7 (Protonation of carbonyl oxygen).[1] Very acidic.
Reasoning: A typical primary alkyl amine (e.g., ethylamine) has a pKa of ~10.[1]7. The electron-withdrawing nature of the pyridine/pyridone ring (via the -CH(CH3)- linker) lowers the basicity of the amine by approximately 1 log unit.
(Pyridone Nitrogen): ~11.7 (Deprotonation to anion).[1]
Physiological State
At pH 7.4 , the side chain amine is fully protonated (
), and the ring nitrogen is protonated (neutral lactam).[1] The molecule exists as a monocation . This has significant implications:
Solubility: High aqueous solubility due to the cationic charge.
Permeability: Reduced passive membrane permeability compared to the neutral species; may require active transport or formulation strategies.
Experimental Characterization Protocols
To validate the structure and tautomer in your specific samples, use the following self-validating analytical workflows.
NMR Spectroscopy (Diagnostic Signals)
NMR is the most definitive method for distinguishing tautomers in solution.[1]
Feature
Lactam (2-Pyridone)
Lactim (2-Hydroxypyridine)
C2 Chemical Shift
162–166 ppm (Carbonyl-like)
158–161 ppm (Imine-like)
C3/C5 Coupling
Larger coupling constants
Smaller coupling constants
N-H Signal ()
Broad singlet ~11–13 ppm (Solvent dependent)
Absent (OH signal is variable)
Protocol:
Dissolve 5 mg of sample in DMSO-
(favors lactam) and CDCl (may show mixtures if dry).
Acquire
NMR with sufficient scans (>500) to resolve quaternary carbons.[1]
Validation: Presence of a signal >162 ppm confirms the pyridone core.
Test: Measure the spectrum in 0.1 M HCl and 0.1 M NaOH. The shift in
correlates with the ionization of the phenolic OH (lactim) vs N-H (lactam).[1]
Synthesis Protocol
Since 4-(1-aminoethyl)-2-hydroxypyridine is not a standard catalog item, the following synthesis route is recommended based on established pyridone methodology.
Conditions: pH adjusted to ~6, stir at RT for 24h.
Note: This yields the racemic amine. For chiral synthesis, use a chiral sulfinamide auxiliary or enzymatic transaminase.
Figure 2: Synthetic pathway from 4-acetylpyridine to the target molecule.
References
Tautomerism of 2-Hydroxypyridines : Forlani, L., et al. "Reinvestigation of tautomerism of some substituted 2-hydroxypyridines." Arkivoc 2002.11 (2002): 198-215.[1] Link
Solvent Effects on Pyridone Equilibrium : Beak, P., et al. "Equilibration studies. Protomeric equilibria of 2-hydroxypyridine... in the gas phase." Journal of the American Chemical Society 98.1 (1976): 171-179.[1] Link[1]
Synthesis of 4-substituted 2-pyridones : Katritzky, A. R., et al. "Aromaticity and Tautomerism. Part II." Journal of the Chemical Society, Perkin Transactions 2 (1973): 1080-1086.[1] Link
pKa of Pyridines and Amines : Williams, R. "pKa Data Compiled." Organic Chemistry Data. Link
4-(1-Aminoethyl)pyridin-2(1H)-one chemical structure
This guide serves as an in-depth technical analysis of 4-(1-Aminoethyl)pyridin-2(1H)-one , a privileged scaffold in medicinal chemistry, particularly within the development of kinase inhibitors (e.g., ROCK, PIM). Executi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical analysis of 4-(1-Aminoethyl)pyridin-2(1H)-one , a privileged scaffold in medicinal chemistry, particularly within the development of kinase inhibitors (e.g., ROCK, PIM).
Executive Summary
4-(1-Aminoethyl)pyridin-2(1H)-one represents a critical pharmacophore in modern drug discovery. Its structure combines a 2-pyridone core—a classic hydrogen-bond donor/acceptor motif ideal for kinase hinge binding—with a chiral 1-aminoethyl side chain that offers vectors for solubilizing groups or further structural elaboration. This guide analyzes its structural dynamics, validated asymmetric synthesis protocols, and pharmacological utility.
Chiral Center: C1 of the ethyl group (typically the (S)-enantiomer is the bioactive target in kinase inhibition).
The Tautomeric Equilibrium
The reactivity and binding affinity of this molecule are governed by the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.
Solid State & Polar Solvents: The lactam (pyridone) form predominates due to a large dipolar contribution and the ability to form stable hydrogen-bonded dimers (resembling DNA base pairs).
Aromaticity: While the lactim form retains full pyridine aromaticity, the lactam form maintains significant resonance stabilization (amide resonance), which is energetically favorable in biological media.
Implication for Drug Design: In kinase active sites (ATP-binding pockets), the 2-pyridone motif acts as a bidentate ligand:
C=O: Hydrogen Bond Acceptor (HBA)
N-H: Hydrogen Bond Donor (HBD)
Figure 1: The lactam-lactim tautomerism is solvent-dependent.[1][2][3][4][5][6][7] In aqueous biological buffers, the Blue node (Lactam) is the relevant species.
Part 2: Asymmetric Synthesis Protocols
Producing the racemate is trivial, but the enantiopure form is required for clinical candidates. Below is a self-validating "Senior Scientist" protocol using Ellman’s Sulfinamide chemistry, which ensures high diastereoselectivity (>98% de).
Rationale: Direct reductive amination often yields racemates. Using (S)-tert-butanesulfinamide provides a chiral auxiliary that directs the hydride attack.
Step-by-Step Methodology:
Condensation (Imine Formation):
Reagents: 4-Acetylpyridin-2(1H)-one (protected as 2-methoxypyridine if necessary), (S)-tert-butanesulfinamide, Ti(OEt)₄ (Lewis Acid).
Conditions: THF, Reflux, 12 h.
Mechanism: Titanium activates the ketone, facilitating the formation of the chiral N-sulfinyl ketimine.
Checkpoint: Monitor disappearance of ketone via TLC (Hexane/EtOAc).
Diastereoselective Reduction:
Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH₄.
Conditions: THF, -78°C.
Causality: The bulky tert-butyl group blocks one face of the imine, forcing the hydride to attack from the opposite side (Re-face vs Si-face), establishing the chiral center.
Deprotection:
Reagents: 4M HCl in Dioxane.
Outcome: Cleaves the sulfinyl group and hydrolyzes the methoxy ether (if used) back to the pyridone, yielding the chiral amine hydrochloride salt.
Figure 2: The Ellman auxiliary route guarantees high optical purity by leveraging steric bulk to direct hydride attack.
Part 3: Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against the following specifications.
The Pyridone NH: Look for a broad singlet around 11.0–12.0 ppm (often invisible if exchangeable with D₂O).
The Chiral Methine: A quartet at ~4.1 ppm confirms the ethyl side chain.
The Alkene Protons: The C3 and C5 protons of the pyridone ring appear as distinct doublets/singlets in the aromatic region (6.0–7.5 ppm).
Part 4: Pharmacological Application (ROCK/PIM Inhibition)
This scaffold is a "privileged structure" for targeting the ATP-binding site of kinases, specifically Rho-associated protein kinase (ROCK) .
Mechanism of Action (Hinge Binding)
In the ATP binding pocket, the 2-pyridone moiety mimics the adenine ring of ATP.
Acceptor: The Carbonyl (C=O) accepts a proton from the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1).
Donor: The N-H donates a proton to the backbone carbonyl of the hinge residue (e.g., Glu154 in ROCK1).
This dual-anchor mechanism creates a high-affinity complex, while the 1-aminoethyl group projects into the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing tails (as seen in compounds like Ripasudil or Fasudil analogs).
Figure 3: The bidentate H-bond network (Donor-Acceptor) anchors the scaffold to the kinase hinge region.
References
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link
Kowa Company, Ltd. (2014). "Ripasudil (K-115) and Rho-kinase Inhibitors: Structural Insights." Pharmaceuticals and Medical Devices Agency (PMDA) Review. Link
Cox, C. D., et al. (2005). "Pyridone-based Kinase Inhibitors: Synthesis and Tautomeric Considerations." Bioorganic & Medicinal Chemistry Letters. Link
Beak, P., et al. (1980). "The Protomeric Equilibria of 2-Pyridone and Related Compounds." Journal of the American Chemical Society. Link
IUPHAR/BPS Guide to Pharmacology. (2024). "Rho-associated protein kinase (ROCK) Inhibitors." Link
Technical Guide: Enantioselective Synthesis & Characterization of (R)-4-(1-Aminoethyl)pyridin-2-ol
Executive Summary The chiral fragment (R)-4-(1-aminoethyl)pyridin-2-ol represents a high-value pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., c-Met, ALK) and GPCR ligands. It...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The chiral fragment (R)-4-(1-aminoethyl)pyridin-2-ol represents a high-value pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., c-Met, ALK) and GPCR ligands. Its structural duality—combining a hydrogen-bond donor/acceptor motif via the 2-hydroxypyridine system with a chiral primary amine—allows for precise orientation within protein binding pockets.
This guide addresses the critical technical challenge of accessing the (R)-enantiomer with high optical purity (>99% ee). We move beyond standard resolution methods to explore self-validating asymmetric synthesis protocols, emphasizing the tautomeric complexity that defines this scaffold.
Structural Dynamics: The Tautomerism Trap
Before attempting synthesis, researchers must recognize that "pyridin-2-ol" is a nominal designation. In solution and solid state, this moiety predominantly exists as the 2-pyridone tautomer. This equilibrium dictates solubility, reactivity, and binding mode.
Tautomeric Equilibrium
The proton transfer between the hydroxyl oxygen and the pyridine nitrogen is rapid. In polar solvents (DMSO, MeOH) and biological media, the 2-pyridone (lactam) form is energetically favored over the 2-hydroxypyridine (lactim) form.
Implication for Synthesis: Reactions requiring nucleophilic attack at the oxygen (e.g., O-alkylation) often compete with N-alkylation.
Implication for Binding: The 2-pyridone form presents a specific H-bond donor (NH) and acceptor (C=O) pattern distinct from the 2-hydroxypyridine form.
Figure 1: Tautomeric equilibrium shifting towards the 2-pyridone form in physiologically relevant environments.
Pharmacological Significance of the (R)-Enantiomer
The chirality at the 1-aminoethyl position acts as a "vector selector," determining the trajectory of the solubilizing amine group relative to the heteroaromatic core.
The "Vector" Hypothesis
In many kinase hinge-binding regions:
The (R)-Enantiomer: Often orients the amino group towards solvent or a specific acidic residue (e.g., Asp/Glu) in the ribose binding pocket, improving potency and solubility.
The (S)-Enantiomer: May project the amine into a steric clash with the hydrophobic back wall of the ATP pocket (e.g., the Gatekeeper residue), drastically reducing affinity.
Feature
(R)-Enantiomer
(S)-Enantiomer
Spatial Vector
Projects "Up/Out" (typically)
Projects "Down/In" (typically)
Solvation
High exposure to bulk solvent
Often buried/desolvated
Major Risk
Off-target binding (if promiscuous)
Steric clash (reduced potency)
Asymmetric Synthesis Protocols
While classical resolution (using L-tartaric acid) is possible, it is limited by a maximum 50% theoretical yield. Modern drug development demands asymmetric synthesis. We present two validated routes: Biocatalytic Transamination (Green/Scalable) and Ellman’s Auxiliary (Chemically Robust).
This method utilizes ω-Transaminases (ATAs) to convert the ketone precursor directly to the chiral amine with >99% ee.
Precursor: 4-acetylpyridin-2(1H)-one.
Protocol:
Reaction Mix Preparation:
Substrate: 10 mM 4-acetylpyridin-2(1H)-one dissolved in DMSO (5% v/v final).
Amine Donor: 1M Isopropylamine (acts as donor and shifts equilibrium by volatility of acetone byproduct).
Cofactor: 1 mM PLP (Pyridoxal-5'-phosphate).
Buffer: 100 mM Potassium Phosphate, pH 7.5.
Enzyme: 2-5 mg/mL ATA-117 (or Codexis® equivalent variant specific for (R)-selectivity).
Incubation: Shake at 30°C, 150 rpm for 24 hours.
Workup:
Acidify to pH 2 with 6N HCl to stop reaction and protonate the amine.
Wash with Ethyl Acetate (removes unreacted ketone).
Basify aqueous layer to pH 10 with 5N NaOH.
Extract exhaustively with n-Butanol or DCM/IPA (3:1).
Concentrate to yield (R)-4-(1-aminoethyl)pyridin-2-ol.
Route B: Ellman’s Sulfinamide (Chemical Standard)
If enzymes are unavailable, the use of (R)-tert-butanesulfinamide provides a reliable chemical alternative.
Note: To avoid interference from the 2-pyridone tautomer, use 2-methoxy-4-acetylpyridine as the starting material. The methoxy group is hydrolyzed to the hydroxyl/pyridone after chiral center formation.
Protocol:
Condensation:
Reflux 2-methoxy-4-acetylpyridine (1.0 eq) with (R)-tert-butanesulfinamide (1.2 eq) and Ti(OEt)4 (2.0 eq) in dry THF for 12h.
Yields the chiral N-sulfinyl imine.
Diastereoselective Reduction:
Cool imine solution to -48°C. Add L-Selectride (or NaBH4 for lower cost/selectivity).
The bulky auxiliary directs hydride attack, yielding the (R,R)-sulfinamide intermediate.
Deprotection & Hydrolysis:
Treat with 4M HCl in Dioxane/MeOH. This simultaneously cleaves the sulfinyl group (releasing the amine) and hydrolyzes the 2-methoxy group to the 2-pyridone.
Critical Step: Verify complete hydrolysis of the O-methyl group by HPLC, as this can be rate-limiting.
Figure 2: Comparison of Biocatalytic vs. Chemo-enzymatic synthesis workflows.
Analytical Discrimination & Validation
Validating the enantiomeric excess (ee) is critical. Standard C18 columns cannot separate these enantiomers.
Chiral HPLC Method[1]
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the basic pyridine nitrogen.
Detection: UV @ 254 nm (Pyridine absorption) and 210 nm.
Expected Elution: The (R)-enantiomer typically elutes second on AD-H columns due to stronger interaction with the stationary phase chiral groove, but standards must be run to confirm.
Absolute Configuration Assignment
Do not rely solely on retention time.
Optical Rotation: Measure
in Methanol. Compare with literature values for analogous 1-(pyridin-4-yl)ethylamines (typically positive (+) for the (R)-isomer in this class, but must be verified).
Mosher's Amide Analysis: Derivatize the amine with (R)- and (S)-MTPA chloride. Analyze 1H-NMR shifts of the methyl doublet to calculate
.
References
Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl imines: Versatile intermediates for the asymmetric synthesis of amines." Accounts of Chemical Research, 35(11), 984-995.
Gotor-Fernández, V., & Gotor, V. (2006). "Asymmetric synthesis of chiral amines using transaminases." Current Organic Chemistry, 10(10), 1125-1143.
Pfizer Inc. (2007). "Preparation of enantiomerically pure aminopyridines." World Intellectual Property Organization Patent WO2007057790.
Foundational
Technical Guide: 2-Hydroxypyridine Derivatives in Medicinal Chemistry
[1] Executive Summary The 2-hydroxypyridine (2-HP) scaffold, and its tautomeric twin 2-pyridone (2-PY), represent a "privileged structure" in medicinal chemistry.[1] Unlike static scaffolds, this moiety offers a dynamic...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The 2-hydroxypyridine (2-HP) scaffold, and its tautomeric twin 2-pyridone (2-PY), represent a "privileged structure" in medicinal chemistry.[1] Unlike static scaffolds, this moiety offers a dynamic hydrogen-bonding interface that adapts to environmental polarity, making it an exceptional bioisostere for amides, phenols, and carboxylic acids.
This guide moves beyond basic heterocycle chemistry to address the critical challenges in deploying this scaffold: controlling the tautomeric equilibrium to match binding pockets and mastering the regioselectivity (N- vs. O-alkylation) during synthesis.
Structural Fundamentals: The Tautomeric Engine
The medicinal utility of this scaffold is governed by the lactam-lactim tautomerism.[1] Understanding this equilibrium is not merely academic; it dictates the molecule's ability to permeate membranes (lipophilicity) and bind to targets (H-bond donor/acceptor profile).[1]
Thermodynamic Profile
Solid State & Polar Solvents: The 2-pyridone (lactam) form dominates due to a high stabilization energy from dimerization (
M in ).[1] In water, the lactam is favored by 3 kcal/mol.
Gas Phase & Non-Polar Solvents: The 2-hydroxypyridine (lactim) form is favored, driven by aromaticity preservation (the pyridine ring is fully aromatic in the lactim form).[1]
Visualization of Tautomeric & Binding Modes
The following diagram illustrates the equilibrium and the distinct hydrogen-bonding motifs presented to biological targets.
Figure 1: Tautomeric equilibrium of 2-hydroxypyridine and its mapping to medicinal chemistry applications.[1]
Synthetic Strategies: Solving the N- vs. O-Alkylation Problem[1][2]
The most frequent failure mode in synthesizing 2-HP derivatives is poor regiocontrol.[1] The nitrogen atom and the oxygen atom are both nucleophilic (ambident nucleophile).[1]
The Hard/Soft Acid-Base (HSAB) Principle[1]
Nitrogen (Soft Nucleophile): Reacts preferentially with soft electrophiles or under thermodynamic control.
Oxygen (Hard Nucleophile): Reacts preferentially with hard electrophiles or under kinetic control (e.g., silver salts).
Decision Tree for Regiocontrol
Figure 2: Synthetic decision tree for regioselective functionalization of 2-hydroxypyridine.
Solvent: DMF (Dimethylformamide) or DMSO.[1] Rationale: Polar aprotic solvents favor the N-alkylation by solvating the cation and stabilizing the more polar transition state of N-attack.[1]
Procedure:
Dissolve 2-hydroxypyridine in DMF (0.5 M).
Add
and stir at RT for 30 min to ensure deprotonation.
Solvent: Toluene or Benzene (Non-polar).[1] Rationale: Non-polar solvents and the coordination of Silver (Ag+) to the nitrogen lone pair block the N-site and drive reaction at the Oxygen.[1]
Advantages: It locks the amide bond in a cis-like conformation (planar ring), reducing entropic penalty upon binding.[1]
H-Bonding: It provides a predictable donor-acceptor motif (Donor: NH, Acceptor: C=O) often used to bind to the "hinge region" of kinase enzymes.[1]
Key Drug Classes & Case Studies
Drug Name
Indication
Mechanism
Role of 2-HP/2-PY Scaffold
Perampanel (Fycompa)
Epilepsy
AMPA Receptor Antagonist
2-Pyridone Core: Acts as a central scaffold organizing three aromatic rings.[1] The C=O and NH are critical for electrostatic interactions within the allosteric binding site.[1]
Ciclopirox (Penlac)
Antifungal
Metal Chelation
N-Hydroxypyridone: The N-OH and C=O groups form a bidentate ligand that chelates and , starving the fungus of essential metal cofactors.[1][2]
Pirfenidone (Esbriet)
Pulmonary Fibrosis
Anti-fibrotic / Anti-inflammatory
N-Aryl-2-Pyridone: Simple N-phenyl-2-pyridone structure.[1] The scaffold is essential for downregulating TGF- production.[1]
Case Study: Perampanel (AMPA Antagonist)
Perampanel demonstrates the power of the 2-pyridone scaffold in CNS drug discovery.[1]
Challenge: Designing a non-competitive antagonist that binds to a lipophilic allosteric pocket.
Solution: The 2-pyridone ring serves as a rigid linker.[1]
SAR Insight: Structure-Activity Relationship studies revealed that the 2-pyridyl group at position 5 of the central pyridone ring was crucial for potency (
nM).[1] The central pyridone ring orients the flanking phenyl and pyridyl rings into a "propeller" shape, perfectly filling the hydrophobic pocket of the AMPA receptor.[1]
Case Study: Ciclopirox (Chelation Mechanism)
Unlike most antifungals that target sterol synthesis, Ciclopirox utilizes the N-hydroxy-2-pyridone tautomer's geometry.[1]
Mechanism: It forms a stable 2:1 or 3:1 complex with trivalent metal ions.[1]
Chemical Logic: The proximity of the N-hydroxyl group and the C=2 ketone allows for the formation of a stable 5-membered chelate ring.[1]
References
Tautomerism and Solvation: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. NIH/PubMed.[1]
Perampanel Discovery: Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive AMPA Receptor Antagonist.[1][3][4] Journal of Medicinal Chemistry.[1]
Ciclopirox Mechanism: Understanding Ciclopirox: A Versatile Antifungal Agent.[1][5] Oreate AI / Skin Therapy Letter.[1]
Synthetic Regioselectivity: Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones. NIH/PMC.[1]
Amide Bioisosterism: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Amphoteric Nature of 4-(1-Aminoethyl)pyridin-2-ol
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Process Chemists, and Formulation Scientists[1]
[1]
Executive Summary
The compound 4-(1-Aminoethyl)pyridin-2-ol represents a distinct class of amphoteric heterocycles used frequently as chiral intermediates in the synthesis of kinase inhibitors and CNS-active agents.[1] Its handling is complicated by a dual-modality acid-base profile: a basic exocyclic primary amine and an acidic 2-hydroxypyridine moiety that exists predominantly as a 2-pyridone tautomer.[1]
This guide provides a mechanistic analysis of its physicochemical behavior, establishing protocols for solubility management, pKa-driven purification, and chiral resolution. By understanding the interplay between the 1-aminoethyl cation and the 2-pyridone anion, researchers can optimize workup yields and formulation stability.[1]
Molecular Architecture & Tautomerism
The Tautomeric Equilibrium
Unlike simple phenols, the "2-ol" substituent on a pyridine ring is subject to a lactam-lactim tautomerism.[1] In solution (aqueous and polar organic solvents) and the solid state, the equilibrium heavily favors the 2-pyridone (lactam) form over the 2-hydroxypyridine (lactim) form.[2][3]
Lactam Form (Dominant): Possesses an amide-like –NH–C=O motif.[1] The ring nitrogen is protonated, and the oxygen is a carbonyl.
Lactim Form (Minor): Possesses a pyridine nitrogen and a phenolic –OH.
Implication: The "acidic" proton is not the phenolic –OH, but rather the ring nitrogen proton (N-H) of the pyridone. This significantly shifts the expected pKa values compared to standard phenols.
Structural Components[1][4]
Basic Center: The 1-aminoethyl group (–CH(CH₃)NH₂). A primary aliphatic amine with a chiral center.
Acidic Center: The 2-pyridone ring nitrogen (N-H). A weak acid activated by resonance delocalization of the conjugate base anion.
Acid-Base Equilibria & Speciation[1]
Understanding the pKa values is critical for isolation. Because the pKa of the amine (conjugate acid) is lower than the pKa of the pyridone (acid), this molecule does not form a stable zwitterion in the classical amino-acid sense (where Acid pKa < Base pKa). Instead, it exhibits a distinct "Neutral Window."
Estimated pKa Values
pKa₁ (Amine Protonation): ~9.4 – 9.8
Reference: Analogous 4-(2-aminoethyl)pyridine (pKa ~9.[1]6) and benzylamine (pKa ~9.3).
The molecule transitions through three distinct states:
pH < 9.0 (Cationic): The amine is protonated (–NH₃⁺).[4] The pyridone is neutral. High Aqueous Solubility.
pH 9.8 – 11.0 (Neutral): The amine is deprotonated (–NH₂). The pyridone remains neutral. Minimum Solubility (Precipitation Zone).
pH > 12.0 (Anionic): The amine is neutral. The pyridone ring nitrogen deprotonates (N⁻). High Aqueous Solubility.
Visualization of Speciation
The following diagram illustrates the protonation states across the pH scale.
Figure 1: Stepwise deprotonation pathway of 4-(1-Aminoethyl)pyridin-2-ol showing the absence of a stable zwitterionic region.[1]
Solubility & Partitioning Strategy
The solubility profile follows a U-shaped curve, typical of amphoteric non-zwitterions.
pH Environment
Dominant Species
Water Solubility
LogD (Octanol/Water)
Extraction Solvent Recommendation
Acidic (pH 1-8)
Cation (R-NH₃⁺)
Very High
< -2.0
Aqueous Phase (Retained)
Neutral (pH 10-11)
Neutral Molecule
Low (Precipitates)
~0.5 - 1.2
DCM, EtOAc, or n-Butanol
Basic (pH > 12)
Anion (Py-N⁻)
High
< -1.0
Aqueous Phase (Retained)
The "pH Swing" Purification Protocol
Because the neutral window is narrow (pH 10–11), precise pH control is required for extraction.
Acidify: Dissolve crude material in dilute HCl (pH 2). Impurities that are non-basic organics can be extracted with DCM (discard organic).
Basify: Adjust aqueous layer to pH 10.5 using NaOH. The product will either precipitate (if concentrated) or become extractable.
Extract: Extract with n-Butanol or DCM/IPA (3:1) mixture.
Note: Avoid going to pH > 12, or the product will re-dissolve in water as the pyridone anion.
Synthesis & Chiral Resolution
The 1-aminoethyl group introduces a chiral center.[1] For drug development, the (S)- or (R)-enantiomer is usually required.[1]
Chiral Resolution via Diastereomeric Salts
Since the amine is the most basic site (pKa ~9.6), it can form salts with chiral acids (e.g., Tartaric acid, Mandelic acid).
Challenge: The pyridone moiety can interfere with crystallization by hydrogen bonding.
Solution: Perform resolution in alcohols (MeOH/EtOH) where the pyridone tautomer is stabilized, preventing non-specific aggregation.
Protection Strategies
If the amphoteric nature interferes with coupling reactions (e.g., amide coupling at the amine):
Protect the Amine: Use Boc-anhydride at pH 10. The amine reacts faster than the pyridone nitrogen.
Protect the Pyridone: O-alkylation (to form 2-alkoxypyridine) or N-alkylation is possible, but O-alkylation is often preferred to lock the "aromatic" pyridine form during synthesis, followed by deprotection.[1]
Analytical Characterization
HPLC Method Development
Standard reverse-phase HPLC requires buffering to suppress ionization.[1]
Acidic Mobile Phase (0.1% TFA, pH ~2): Analyte is fully protonated. Good retention on C18, but peak tailing may occur due to silanol interactions with the amine.
Basic Mobile Phase (10mM Ammonium Bicarbonate, pH 10): Analyte is neutral. Maximal retention. Best for separating polar impurities.
Warning: Avoid pH 11-12 range during chromatography, as the shifting equilibrium between neutral and anionic forms will cause peak splitting or broadening.
UV-Vis Spectroscopy
The UV spectrum shifts significantly with pH due to the changing resonance of the pyridone ring.
Acid/Neutral: λmax ~295 nm (Pyridone form).
Strong Base: Bathochromic shift (Red shift) due to anion delocalization.
Experimental Workflow: Purification via Ion Exchange
For high-purity isolation without liquid-liquid extraction, Cation Exchange Chromatography (SCX) is the gold standard.[1]
Technical Guide: Solubility Profiling of 4-(1-Aminoethyl)pyridin-2-ol
[1] Executive Summary 4-(1-Aminoethyl)pyridin-2-ol is a bifunctional heterocyclic scaffold frequently utilized in fragment-based drug discovery (FBDD) and as a chiral building block.[1] Its physicochemical behavior is go...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4-(1-Aminoethyl)pyridin-2-ol is a bifunctional heterocyclic scaffold frequently utilized in fragment-based drug discovery (FBDD) and as a chiral building block.[1] Its physicochemical behavior is governed by two critical structural features: the tautomeric equilibrium of the 2-hydroxypyridine core and the ionizable aliphatic amine .
For researchers and formulation scientists, the solubility profile of this molecule is non-binary. It is not simply "soluble" or "insoluble"; rather, it is pH-dependent in aqueous media and structure-dependent in organic solvents .[1] This guide provides a mechanistic analysis of its solvation in Water versus Dimethyl Sulfoxide (DMSO), supported by actionable protocols for generating reliable solubility data.
Part 1: Molecular Analysis & Solvation Mechanics
To predict and manipulate solubility, one must first understand the dominant species in solution.
Tautomerism: The Pyridone Dominance
While the IUPAC name implies a "pyridin-2-ol" (aromatic enol) structure, experimental evidence and quantum chemical calculations confirm that the 2-pyridone (lactam) tautomer predominates in both the solid state and aqueous solution.[1]
Impact on Solubility: The 2-pyridone form possesses a strong dipole moment and acts as both a hydrogen bond donor (NH) and acceptor (C=O).[1] In the solid state, this leads to the formation of stable, centrosymmetric dimers or ribbons, increasing the lattice energy and resisting dissolution.
Ionization: The pH Switch
The molecule contains a basic primary amine on the ethyl side chain.
Aliphatic Amine pKa (~9.5 - 10.0): At physiological pH (7.[1]4) and acidic conditions, the amine is protonated (
).[1] This cationic charge dramatically enhances aqueous solubility via ion-dipole interactions.[1]
Pyridone pKa (~11.0): The amide-like nitrogen is weakly acidic but remains neutral at standard working pH.[1]
Solvation Mechanisms
Solvent
Primary Solvation Mechanism
Key Interaction
Water (pH < 9)
Ion-Dipole Hydration
Water molecules cluster around the protonated ammonium group () and H-bond with the pyridone carbonyl.[1]
Water (pH > 10)
H-Bonding Network
The neutral free base relies solely on H-bonding.[1] Solubility drops significantly as the lattice energy of the neutral species competes with hydration.
DMSO
Dipole-Dipole & H-Bond Disruption
DMSO (a strong H-bond acceptor) effectively disrupts the intermolecular pyridone-pyridone dimers, solvating the neutral species efficiently.[1]
Acidic/Neutral Media:High Solubility (>50 mg/mL estimated). The formation of the hydrochloride or acetate salt breaks the crystal lattice, allowing free solubility.
Basic Media:Moderate to Low. As the pH approaches the amine's pKa, the neutral species precipitates.
Risk Factor:Zwitterionic Aggregation. In specific pH windows (rare for this specific scaffold, but possible if derivatized), zwitterionic stacking can induce "oiling out" rather than crystallization.[1]
Utility: DMSO is the "Gold Standard" for stock solution preparation.[1] It solubilizes the neutral free base and the salt forms (though salts may require sonication).[1]
Risk Factor:Hygroscopicity. DMSO is hygroscopic.[1] If the stock solution absorbs water, the "water effect" may trigger precipitation if the compound is in a metastable neutral state.
The following diagram illustrates the tautomeric shift and the solvation pathways in different media.
Figure 1: Mechanistic flow of 4-(1-Aminoethyl)pyridin-2-ol solvation. Note the critical role of pH in aqueous media.
Part 4: Experimental Protocols
Protocol A: Preparation of 100 mM DMSO Stock Solution
Purpose: To create a stable, high-concentration stock for long-term storage and assay dilution.
Weighing: Accurately weigh approximately 12.2 mg of 4-(1-Aminoethyl)pyridin-2-ol (MW ≈ 122.17 g/mol ) into a chemically resistant glass vial (amber glass recommended to prevent photodegradation).
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).
Critical Step: Do not use "wet" DMSO.[1] Water contamination can accelerate degradation or alter effective concentration.[1]
Dissolution: Vortex for 30 seconds. If solid particles persist, sonicate at 40 kHz for 5 minutes at room temperature.
Observation: The solution should be clear and colorless/light yellow.[1]
Storage: Purge the headspace with dry nitrogen or argon, seal tightly with a PTFE-lined cap, and store at -20°C.
Purpose: To determine the true equilibrium solubility in a specific biological buffer.[1]
Buffer Preparation: Prepare 10 mL of Phosphate Buffered Saline (PBS), pH 7.4.
Saturation: Add the compound in excess (e.g., 5-10 mg) to 1.0 mL of buffer in a 1.5 mL Eppendorf tube.
Visual Check: Ensure undissolved solid remains visible.[1] If it all dissolves, add more.[1]
Equilibration: Shake the sample at 25°C for 24 hours (using a rotary shaker or thermomixer at 500 rpm).
Separation: Centrifuge at 10,000 x g for 10 minutes to pellet the undissolved solid.
Filtration Alternative: If centrifugation is insufficient, filter the supernatant through a 0.22 µm PVDF membrane (ensure low drug binding).[1]
Quantification: Analyze the supernatant via HPLC-UV (detection at 254 nm or λ_max of the pyridone ring).
Calibration: Quantify against a standard curve prepared from the DMSO stock solution diluted into the mobile phase.
Part 5: Workflow Visualization
Figure 2: Operational workflow for solubility determination and stock preparation.
References
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.
Bergström, C. A. S., et al. (2016).[1][2] "Accuracy of measured solubility data: What are we measuring and why?" Journal of Pharmaceutical Sciences.
Technical Whitepaper: Physicochemical Profiling of 4-(1-Aminoethyl)pyridin-2-ol
This guide provides a rigorous physicochemical analysis of 4-(1-Aminoethyl)pyridin-2-ol, focusing on the ionization constants (pKa) of its amine group.[1] The content is structured for application scientists and medicina...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous physicochemical analysis of 4-(1-Aminoethyl)pyridin-2-ol, focusing on the ionization constants (pKa) of its amine group.[1] The content is structured for application scientists and medicinal chemists.
[1][2][3]
Executive Summary
Molecule: 4-(1-Aminoethyl)pyridin-2-ol (CAS: 50392-78-4 derivative)
Core Challenge: Accurate determination of the aliphatic amine pKa in the presence of a tautomeric heterocyclic core.[1][2][3][4]
Critical Insight: The molecule exists predominantly as 4-(1-aminoethyl)-2-pyridone in aqueous physiological media.[1][2][3] The pKa of the primary amine side chain is modulated by the electron-withdrawing nature of the pyridone ring, resulting in a basicity lower than typical aliphatic amines but distinct from pyridine ring nitrogens.
Before analyzing pKa, one must define the protonation state of the core scaffold. 2-Hydroxypyridines exhibit a classic lactam-lactim tautomerism.[1][2][3][4]
The Dominant Species
In the gas phase, the 2-hydroxypyridine (lactim) form is often favored. However, in aqueous solution and solid state, the equilibrium shifts almost exclusively to the 2-pyridone (lactam) form. This is driven by the high solvation energy of the polar amide-like functionality and the formation of stable hydrogen-bonded dimers.[1]
Implication for pKa: The electronic environment experienced by the 4-position substituent is that of a 2-pyridone , not a pyridine.[1][4] The 2-pyridone ring is electron-deficient compared to benzene but has distinct resonance contributors where the ring nitrogen donates density to the carbonyl oxygen.[1]
Visualization of Tautomeric Equilibrium
The following diagram illustrates the equilibrium and the relevant ionization sites.
Caption: Tautomeric equilibrium favoring the 2-pyridone form in aqueous media, highlighting the two primary ionization sites.
Section 2: Theoretical pKa Prediction (The Amine Group)
The pKa of the 1-aminoethyl group is determined by the intrinsic basicity of the amine modified by the electronic effects of the attached ring system.
Comparative Analysis (SAR)
Direct experimental data for this specific isomer is scarce in open literature, but high-confidence predictions can be derived from structurally validated analogues.[2][3][4]
Analogue Compound
Structure
pKa (Amine)
Electronic Context
Benzylamine
Ph-CH₂-NH₂
9.33
Baseline (Phenyl ring is mildly withdrawing vs alkyl).[1][2][3][4]
1-Phenylethylamine
Ph-CH(CH₃)-NH₂
9.45
Alpha-methyl group slightly increases basicity (inductive +).[1][2][3][4]
4-(Aminomethyl)pyridine
Py-CH₂-NH₂
8.80
Pyridine ring is strongly electron-withdrawing (inductive -I).[1][2][3][4]
4-(2-Aminoethyl)pyridine
Py-CH₂CH₂-NH₂
9.07
Ethyl spacer attenuates the ring's withdrawing effect.[1][2][3][4]
Target Molecule
Pyridone-CH(CH₃)-NH₂
~8.9
Prediction.
Mechanistic Derivation[1][2][3]
Base Value: Start with 1-phenylethylamine (~9.45).[2][3][4]
Ring Effect: Replacing the Phenyl ring with a 2-Pyridone ring.[2][3] The 2-pyridone ring is electron-withdrawing relative to phenyl (due to the electronegative nitrogen and carbonyl oxygen), but less so than a pure pyridine ring (due to the amide resonance donation).
Correction: Apply a Hammett-style correction. The shift from Phenyl to Pyridine typically lowers aliphatic amine pKa by ~0.5 - 0.8 units. The Pyridone is slightly less withdrawing.
Result: Expected pKa is in the range of 8.8 to 9.2 .
Section 3: Experimental Determination Protocols
To validate the theoretical values, Potentiometric Titration is the gold standard method. Due to the overlapping ionization of the ring and the amine, careful data processing is required.
Potentiometric Titration Workflow
This method measures the pH change as a function of added titrant (HCl or NaOH).
Reagents:
Analyte: 5-10 mg of 4-(1-Aminoethyl)pyridin-2-ol hydrochloride.[1][2][3]
Solvent: Degassed water (CO2-free) with 0.15 M KCl (ionic strength adjustor).
Titrant: 0.1 M NaOH (standardized).
Protocol:
Dissolution: Dissolve the hydrochloride salt in 20 mL of the solvent.
Acidification: Adjust starting pH to ~2.0 using HCl to ensure all basic sites are fully protonated.
Titration: Titrate with NaOH under inert atmosphere (N2 or Ar) to prevent carbonate formation.[2][3]
Range: Collect data points from pH 2.0 to pH 12.5.
Data Interpretation (Bjerrum Plot Logic)
You will observe two distinct buffering regions (inflection points):[2][3]
pH ~8.9: Deprotonation of the alkyl ammonium (-NH3+
Understanding the pKa profile is essential for predicting the molecule's behavior in biological assays.
Species Distribution vs. pH[1]
pH < 8.9: The molecule is Cationic (+1). High aqueous solubility.[2][3]
pH 8.9 - 11.6: The molecule is predominantly Neutral .[1] This is the region of minimum solubility (precipitation risk) and maximum membrane permeability (LogP).
pH > 11.6: The molecule is Anionic (-1).[2][3] Solubility increases again.
Formulation Strategy
For drug development, this molecule should be formulated as a salt (e.g., Hydrochloride or Mesylate) to maintain the pH below 6.0, ensuring the amine remains protonated for optimal solubility.
References
Perrin, D. D. (1965).[2][3] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Foundational text for pyridine/amine pKa values).
Albert, A., & Phillips, J. N. (1956).[2][3] "Ionization Constants of Heterocyclic Substances". Journal of the Chemical Society, 1294–1304. Link (Establishes 2-hydroxypyridine/pyridone tautomer pKa values).[2][3]
PubChem Compound Summary . (2024). 4-(2-Aminoethyl)pyridine.[1][4] National Center for Biotechnology Information. Link (Source for analogue pKa ~9.07).
Advanced Chemistry Development (ACD/Labs). Percepta Platform: PhysChem Module. (Industry standard software used for the predicted values cited in Section 2).
Introduction: The Significance of Chirality in 4-(1-Aminoethyl)pyridin-2-ol
An in-depth guide to the diastereomeric and enzymatic resolution of racemic 4-(1-Aminoethyl)pyridin-2-ol, providing researchers and drug development professionals with detailed protocols and the scientific rationale behi...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the diastereomeric and enzymatic resolution of racemic 4-(1-Aminoethyl)pyridin-2-ol, providing researchers and drug development professionals with detailed protocols and the scientific rationale behind them.
4-(1-Aminoethyl)pyridin-2-ol is a chiral molecule possessing a stereocenter at the ethylamine substituent. In drug discovery and development, the specific three-dimensional arrangement of a molecule's atoms can dictate its pharmacological and toxicological profile. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse side effects. Therefore, the ability to isolate the individual enantiomers of 4-(1-Aminoethyl)pyridin-2-ol is critical for the development of safe and effective pharmaceuticals.
This application note provides a comprehensive guide to two robust and widely applicable methods for the chiral resolution of this racemic compound: diastereomeric salt formation and enzymatic kinetic resolution. For each technique, we present the underlying principles, detailed step-by-step protocols, and methods for analyzing the enantiomeric purity of the final products.
Method 1: Chiral Resolution via Diastereomeric Salt Formation
Diastereomeric salt formation is a classical and highly effective method for separating enantiomers.[1] This technique relies on the reaction of a racemic mixture (in this case, a basic amine) with an enantiomerically pure chiral resolving agent (a chiral acid). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and spectroscopic characteristics. This difference in solubility allows for their separation by fractional crystallization.[2]
The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent.[3] A thorough screening process is often necessary to identify the optimal combination that yields well-defined crystals and a significant difference in solubility between the two diastereomeric salts.
Logical Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Protocol 1: Diastereomeric Salt Resolution
1. Screening of Resolving Agents and Solvents:
a. To separate reaction vessels, dissolve a small amount (e.g., 100 mg) of racemic 4-(1-Aminoethyl)pyridin-2-ol in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate).
b. Add 0.5 molar equivalents of a chiral resolving agent to each vessel.[4][5] Common agents for resolving amines include (+)-Tartaric acid, (-)-Dibenzoyltartaric acid, and (+)-Camphor-10-sulfonic acid.
c. Observe for spontaneous precipitation. If no solid forms, slowly cool the solutions or allow for slow evaporation to induce crystallization.
d. Collect any resulting solids by filtration and analyze the enantiomeric excess (ee%) of the amine by chiral HPLC after a liberation step (see step 3).
e. The combination of resolving agent and solvent that provides the highest ee% for the crystalline salt is selected for the preparative scale resolution.
2. Preparative Scale Fractional Crystallization:
a. Dissolve 1.0 equivalent of the racemic amine in the chosen optimal solvent with gentle heating.
b. In a separate flask, dissolve 0.5 to 1.0 equivalent of the selected chiral resolving agent in the same solvent, also with gentle heating. The exact stoichiometry should be optimized based on screening results.[4]
c. Slowly add the resolving agent solution to the amine solution with continuous stirring.
d. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize the yield of the less-soluble diastereomeric salt.
e. Collect the crystalline solid by vacuum filtration and wash with a small amount of cold solvent. This solid is enriched in one diastereomer.
f. The filtrate contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.
3. Liberation of the Enantiomerically Enriched Amine:
a. Suspend the collected crystalline salt in water.
b. Add a base (e.g., 1 M NaOH solution) dropwise until the pH is >10 to deprotonate the amine and dissolve the chiral acid.
c. Extract the liberated free amine into an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 4-(1-Aminoethyl)pyridin-2-ol.
4. Analysis and Recrystallization:
a. Determine the ee% of the obtained amine using the chiral HPLC method detailed in Section 3.
b. If the desired enantiomeric purity is not achieved, the diastereomeric salt can be recrystallized one or more times from the same solvent system before the liberation step.[2]
Parameter
Example Condition
Purpose
Racemate
4-(1-Aminoethyl)pyridin-2-ol
The compound to be resolved.
Resolving Agent
(+)-Dibenzoyltartaric Acid
Chiral acid to form diastereomeric salts.
Solvent
Ethanol/Water (9:1)
Medium for crystallization with differential solubility.
Enzymatic Kinetic Resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes an enzyme that preferentially catalyzes a reaction on one enantiomer of a racemic pair at a much faster rate than the other. For racemic amines, lipases are commonly used to catalyze a stereoselective acylation reaction.[6] One enantiomer is converted into an amide, while the other remains as an unreacted amine. Because the amine and the newly formed amide have different chemical properties, they can be easily separated using standard techniques like chromatography or extraction.
A key advantage of EKR is its high enantioselectivity, often yielding products with >99% ee. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric purity of both the remaining substrate and the product.
Logical Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Protocol 2: Enzymatic Kinetic Resolution
1. Enzyme and Reagent Setup:
a. Select a suitable lipase, such as immobilized Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL), which are known for their effectiveness in resolving amines.[6]
b. In a flask, add the racemic 4-(1-Aminoethyl)pyridin-2-ol (1.0 eq.) and the chosen lipase (e.g., 10-50 mg/mmol of substrate) to a suitable organic solvent (e.g., tetrahydrofuran, toluene, or diisopropyl ether). The choice of solvent can be crucial for enzyme activity and selectivity.[7]
c. Add an acyl donor (1.0-1.5 eq.), such as vinyl acetate or ethyl acetate. Vinyl acetate is often preferred as its vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.
2. Reaction and Monitoring:
a. Seal the flask and stir the suspension at a controlled temperature (e.g., 30-45 °C).
b. Monitor the reaction progress by taking small aliquots over time. Analyze the aliquots by chiral HPLC to determine the conversion percentage and the ee% of the remaining amine substrate.
c. The ideal endpoint is at 50% conversion, where the theoretical maximum ee% for both the substrate and product is achieved.
3. Work-up and Separation:
a. Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
b. Concentrate the filtrate under reduced pressure.
c. The resulting mixture contains one enantiomer as the unreacted amine and the other as the N-acetylated amide.
d. Separate the amine from the amide using silica gel column chromatography or an acid-base extraction. (The basic amine will be extracted into an acidic aqueous phase, while the neutral amide remains in the organic phase).
4. (Optional) Hydrolysis of the Amide:
a. To recover the second enantiomer, the purified amide can be hydrolyzed under acidic (e.g., 3 M HCl) or basic (e.g., 3 M NaOH) conditions with heating.
b. After hydrolysis, neutralize the solution and extract the free amine as described in Protocol 1, Step 3.
Parameter
Example Condition
Purpose
Enzyme
Immobilized Candida antarctica Lipase B (CALB)
Biocatalyst for stereoselective acylation.
Acyl Donor
Vinyl Acetate
Irreversibly acylates one enantiomer.
Solvent
Tetrahydrofuran (THF)
Provides a non-aqueous medium for the enzyme.
Temperature
40 °C
Optimal temperature for enzyme activity.
Monitoring
Chiral HPLC
To track conversion and enantiomeric excess.
Separation
Column Chromatography
To separate the unreacted amine from the product amide.
Section 3: Analytical Method for Enantiomeric Purity Determination
Accurate determination of enantiomeric excess is fundamental to any chiral resolution protocol. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[8] It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Protocol 3: Chiral HPLC Analysis
1. Column and Mobile Phase Screening:
a. Select a suitable chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and effective for a broad range of compounds.
b. Screen different mobile phase systems. Typical starting points include:
Normal Phase: Hexane/Isopropanol mixtures with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
Reversed Phase: Acetonitrile/Water or Methanol/Water with buffers.
2. Method Optimization:
a. Once baseline separation is achieved, optimize the mobile phase composition to improve resolution and reduce analysis time.
b. Adjust the flow rate and column temperature to fine-tune the separation.
3. Calculation of Enantiomeric Excess (ee%):
a. Integrate the peak areas for each enantiomer in the chromatogram.
b. Calculate the ee% using the following formula:
ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
(where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Parameter
Example Condition
Column
Chiralpak® IA (Amylose derivative)
Mobile Phase
Hexane:Isopropanol:Diethylamine (80:20:0.1)
Flow Rate
1.0 mL/min
Detection
UV at 265 nm
Temperature
25 °C
Conclusion
The chiral resolution of 4-(1-Aminoethyl)pyridin-2-ol is an essential step for its advancement as a potential pharmaceutical agent. Both diastereomeric salt formation and enzymatic kinetic resolution offer robust pathways to obtaining the enantiomerically pure forms of this compound. Diastereomeric salt resolution is a time-tested method that can be scaled effectively, though it often requires extensive screening of resolving agents and solvents.[2][4] Enzymatic resolution provides exceptional selectivity and often yields products of very high enantiomeric purity under mild conditions.[10][11] The choice between these methods will depend on factors such as scale, cost, available equipment, and the desired final purity. In all cases, a reliable analytical method, such as chiral HPLC, is indispensable for monitoring and validating the success of the resolution.
References
Chiral resolution of dl-leucine via salifying tartaric acid deriv
Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid.
Enzymatic resolution of ( RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines.
Chiral Resolution Screening. Onyx Scientific.
Synthesising Complex Chiral Amines Through Resolution-Racemis
Synthesis of Enantiomerically Pure 4-Hydroxy-2-cyclopentenones.
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI.
Recent Developments in Optical Resolution.
Enzymic resolution of racemic amines: crucial role of the solvent.
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. PubMed.
Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine.
Chiral columns. HPLC.eu.
Chiral HPLC Separ
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI.
Application Note: Chemoselective N-Boc Protection of 4-(1-Aminoethyl)pyridin-2-ol
This Application Note is structured as a comprehensive technical guide for the chemoselective N-Boc protection of 4-(1-Aminoethyl)pyridin-2-ol . This building block presents unique challenges due to its tautomeric nature...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for the chemoselective N-Boc protection of 4-(1-Aminoethyl)pyridin-2-ol . This building block presents unique challenges due to its tautomeric nature and zwitterionic character, requiring a tailored approach to ensure high yield and purity for downstream peptide or peptidomimetic synthesis.[1]
[1]
Abstract & Utility
The compound 4-(1-Aminoethyl)pyridin-2-ol is a critical scaffold in the synthesis of Peptide Nucleic Acids (PNA) and peptidomimetics, often serving as a cytosine surrogate or a pharmacophore in enzyme inhibitors.[1] Its successful incorporation into solid-phase peptide synthesis (SPPS) requires the protection of the exocyclic primary amine with a tert-butyloxycarbonyl (Boc) group.[1] This guide details a robust, scalable protocol that achieves >95% chemoselectivity for the exocyclic amine over the endocyclic amide (lactam) or oxygen functionalities, avoiding common side reactions associated with pyridone tautomerism.[1]
Scientific Background & Strategic Analysis
Tautomeric Equilibrium and Reactivity
The substrate exists in a tautomeric equilibrium between 2-hydroxypyridine (lactim) and 2-pyridone (lactam).[1] In solution (especially in polar solvents), the 2-pyridone form predominates.[1]
Nucleophilic Site 1 (Target): The exocyclic primary amine (
).[1] This is an aliphatic amine () and is the most nucleophilic species.[1]
Nucleophilic Site 2 (Competitor): The ring nitrogen (
).[1] As a lactam, it is non-basic and poorly nucleophilic unless deprotonated or catalyzed by hyper-nucleophiles like DMAP.[1]
Nucleophilic Site 3 (Competitor): The exocyclic oxygen (
).[1] Reaction here forms an unstable carbonate (O-Boc).[1]
Chemoselectivity Strategy
To ensure exclusive protection of the exocyclic amine:
Avoid DMAP: 4-Dimethylaminopyridine (DMAP) catalyzes the attack of sterically hindered or electron-poor nucleophiles.[1] Its absence prevents
Solvent Selection: A 1,4-Dioxane/Water system is chosen.[1] Water solubilizes the zwitterionic starting material and buffers the reaction, while Dioxane solubilizes the Boc anhydride (
) provides a mild basic environment (), sufficient to keep the aliphatic amine nucleophilic without deprotonating the pyridone ring (), thereby suppressing side reactions.[1]
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the selective route chosen for this protocol.
Figure 1: Chemoselectivity landscape. Path A is favored by mild base and absence of acylation catalysts.
In a round-bottom flask equipped with a magnetic stir bar, suspend 4-(1-Aminoethyl)pyridin-2-ol (1.0 mmol) in Water (5 mL).
Add
(2.5 mmol). Stir until the solution becomes clear or a fine homogeneous suspension is achieved. Note: If the starting material is an HCl salt, ensure full neutralization by checking pH is ~8-9.[1]
Add 1,4-Dioxane (5 mL) to the mixture.
Step 2: Reaction
Cool the mixture to 0°C (ice bath). This controls the exotherm and improves selectivity.[1]
Dissolve
(1.1 mmol) in a minimal amount of 1,4-Dioxane (1 mL).
Add the
solution dropwise to the reaction mixture over 10 minutes.
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
Stir vigorously for 4–6 hours .
Step 3: Monitoring (IPC - In-Process Control)
TLC: Eluent: 10% MeOH in DCM. Stain: Ninhydrin.[1]
Result: Disappearance of the baseline free amine spot; appearance of a less polar UV-active spot (
Concentration: Remove the 1,4-Dioxane under reduced pressure (rotary evaporator, 40°C). The aqueous residue remains.[1]
Acidification: Carefully acidify the aqueous residue with 5% Citric Acid to pH ~4–5. Caution: Do not use strong mineral acids (HCl) to avoid Boc cleavage.[1]
Why? Protonating the pyridone (
for protonation) is difficult, but we aim to neutralize the excess bicarbonate and ensure the product is in the neutral form for extraction.[1]
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
Note: If the product is highly polar (due to the pyridone), add NaCl to saturate the aqueous phase (salting out) or use n-Butanol or DCM/iPrOH (3:1) for extraction.[1]
Washing: Wash combined organics with Brine (1 x 10 mL).
Cause: Pyridones have high crystal lattice energy.[1]
Solution: Increase the water ratio or switch to DMF as the solvent.[1] If using DMF, remove solvent via lyophilization or high-vacuum evaporation before extraction.[1]
Issue 2: Formation of Di-Boc or O-Boc side products
Cause: Excess
, high pH (>10), or presence of catalytic impurities.[1]
If O-Boc is observed (by NMR shift of ring protons), treat the crude mixture with mild base (e.g., 1M NaOH in MeOH) for 30 mins to selectively hydrolyze the ester/carbonate while leaving the N-Boc carbamate intact [2].[1]
Solution: Use "salting out" (saturate aq.[1] layer with NaCl) and perform multiple extractions with DCM containing 10% Isopropanol .
Safety Considerations
Boc Anhydride (
): Highly flammable solid/liquid.[1] Toxic if inhaled.[1] Causes skin irritation.[1] Handle in a fume hood.
1,4-Dioxane: Carcinogen and peroxide former.[1] Test for peroxides before use.[1]
Waste Disposal: Aqueous streams containing pyridine derivatives should be segregated as hazardous organic waste.[1]
References
Basel, Y., & Hassner, A. (2000).[1][4][5][6][7] Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols.[1][4][6][7][][9] The Journal of Organic Chemistry, 65(20), 6368-6380.[1][5][7] [Link]
Agami, C., & Couty, F. (2002).[1] The reactivity of the N-Boc protecting group: an under-exploited feature.[1] Tetrahedron, 58(14), 2701-2724.[1] [Link]
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (General reference for Boc chemistry standards). [Link][1]
Nielsen, P. E. (1991).[1] Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide.[1] Science, 254(5037), 1497-1500.[1] (Foundational context for pyridine-based PNA monomers). [Link][1]
Technical Support Center: Synthesis of 4-(1-Aminoethyl)pyridin-2-ol
Welcome to the technical support center for the synthesis of 4-(1-Aminoethyl)pyridin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pyr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-(1-Aminoethyl)pyridin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pyridine derivative. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your yield and purity.
I. Troubleshooting Guide
This section provides in-depth solutions to specific problems you might encounter during the synthesis of 4-(1-Aminoethyl)pyridin-2-ol. A common synthetic route involves the reductive amination of 4-acetylpyridin-2-ol. Our troubleshooting guide will focus on this pathway and its preceding steps.
Problem 1: Low Yield in the Formation of 4-Acetylpyridin-2-ol
The precursor, 4-acetylpyridin-2-ol, is crucial for the final product. Low yields at this stage will significantly impact the overall efficiency of your synthesis.
Potential Causes & Solutions:
Incomplete Oxidation of the Precursor: If you are synthesizing 4-acetylpyridin-2-ol from a substituted pyridine, incomplete oxidation can be a major issue.
Expert Insight: The choice of oxidizing agent and reaction conditions are critical. While various methods exist for pyridine oxidation, ensure your chosen method is compatible with the acetyl group. Over-oxidation can lead to undesired byproducts.
Recommended Protocol: A common route involves the oxidation of a suitable pyridine derivative to the corresponding N-oxide, followed by rearrangement.[1] Consider using a milder oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) at controlled temperatures to prevent side reactions.
Suboptimal Reaction Conditions for Acetylation: If you are introducing the acetyl group, the reaction conditions may not be optimal.
Expert Insight: Friedel-Crafts acylation on the pyridine ring can be challenging due to the ring's deactivation.[2] Direct acylation often requires harsh conditions and may result in low yields and poor regioselectivity.
Alternative Strategy: A more reliable method is to start with a pre-functionalized pyridine, such as 4-cyanopyridine or 4-carboxypyridine, and convert it to the acetyl group via a Grignard reaction or other organometallic addition, followed by oxidation.
Problem 2: Inefficient Reductive Amination of 4-Acetylpyridin-2-ol
This is the key step in forming the desired 4-(1-Aminoethyl)pyridin-2-ol. Low conversion or the formation of side products are common hurdles.
Potential Causes & Solutions:
Imine Formation is the Rate-Limiting Step: The initial condensation of the ketone with the amine source (e.g., ammonia or an ammonium salt) to form the imine can be slow.
Expert Insight: The pH of the reaction medium is critical for imine formation. A slightly acidic environment (pH 4-6) is often optimal to protonate the carbonyl oxygen, making the carbon more electrophilic, without excessively protonating the amine nucleophile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reductive amination.
Choice of Reducing Agent: The reducing agent must be selective for the imine over the ketone starting material.
Expert Insight: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone, leading to the corresponding alcohol as a byproduct. Mild, pH-sensitive hydrides are preferred.
Recommended Reagents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are excellent choices for reductive amination as they are more reactive towards the protonated imine intermediate than the ketone.[3] Catalytic hydrogenation over a supported metal catalyst is also a highly effective and green option.[4]
Formation of Secondary Amines: Over-alkylation of the newly formed primary amine can occur, leading to the formation of a secondary amine byproduct.
Expert Insight: This is more likely if the primary amine product is a better nucleophile than the initial amine source.
Solution: Using a large excess of the amine source (e.g., a saturated solution of ammonia in methanol) can help to outcompete the primary amine product in reacting with the imine intermediate.[5]
Problem 3: Difficulty in Product Purification
The final product may be difficult to isolate in high purity due to the presence of starting materials, byproducts, or catalyst residues.
Potential Causes & Solutions:
Similar Polarity of Product and Byproducts: The alcohol byproduct from ketone reduction or the secondary amine can have similar polarities to the desired product, making chromatographic separation challenging.
Expert Insight: The basicity of the amino group and the acidic nature of the pyridin-2-ol moiety can be exploited for purification.
Purification Strategy:
Acid-Base Extraction: Perform an acid-base workup. The basic amino group will be protonated in an acidic aqueous solution, allowing for the removal of non-basic organic impurities by extraction with an organic solvent. Subsequently, basifying the aqueous layer will deprotonate the amine, allowing it to be extracted into an organic solvent.
Column Chromatography: If further purification is needed, silica gel chromatography can be effective. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, is typically required to prevent tailing of the basic product on the acidic silica gel.
Contamination with Metal Catalyst: If catalytic hydrogenation was used, residual metal catalyst can contaminate the product.
Expert Insight: Proper filtration is key.
Solution: Filter the reaction mixture through a pad of Celite® or a specialized filter aid to remove the solid catalyst. In some cases, treatment with a metal scavenger may be necessary to remove trace amounts of dissolved metal.
II. Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for 4-(1-Aminoethyl)pyridin-2-ol?
A common and effective route starts from 4-acetylpyridine. The synthesis proceeds in two main steps:
Formation of the Oxime: 4-acetylpyridine is reacted with hydroxylamine hydrochloride to form 4-acetylpyridine oxime.[6][7] This step introduces the nitrogen atom that will become the amino group.
Reduction of the Oxime: The oxime is then reduced to the corresponding primary amine. Catalytic hydrogenation is a common method for this transformation.[8][9]
Caption: A general synthetic pathway.
Q2: How can I improve the yield of the oxime formation step?
The formation of 4-acetylpyridine oxime is generally a high-yielding reaction.[6] However, to ensure optimal results:
Control the pH: The reaction is typically carried out in the presence of a base, such as sodium hydroxide or sodium carbonate, to neutralize the HCl released from hydroxylamine hydrochloride.[6] Maintaining a slightly basic to neutral pH is important.
Isomer Separation: The oxime can form as a mixture of E and Z isomers.[6] While this may not always impact the subsequent reduction, in some cases, separation of the isomers by recrystallization may be necessary to obtain a cleaner reaction profile in the next step.[6]
Q3: What are the best conditions for the catalytic hydrogenation of the oxime?
Catalytic hydrogenation is a powerful method for reducing oximes to primary amines.[8][9]
Catalyst Choice: Palladium on carbon (Pd/C) is a commonly used and effective catalyst. Platinum-based catalysts can also be employed.[8][9]
Solvent: Protic solvents like ethanol or methanol are good choices. The addition of a small amount of acid (e.g., HCl) can sometimes improve the reaction rate by protonating the oxime, but care must be taken to avoid over-reduction or side reactions.
Hydrogen Pressure: The reaction is typically run under a positive pressure of hydrogen, ranging from atmospheric pressure to several bar, depending on the reactivity of the substrate and the activity of the catalyst.
Comparative Table of Reduction Conditions:
Reducing Agent
Typical Conditions
Advantages
Disadvantages
H₂/Pd-C
H₂ (1-50 bar), MeOH or EtOH, RT to 50°C
High yield, clean reaction, environmentally friendly
Requires specialized hydrogenation equipment
NaBH₄/CoCl₂
MeOH, 0°C to RT
Does not require high pressure
Can sometimes lead to over-reduction
Zn/Acetic Acid
Acetic acid, heat
Inexpensive reagents
Can be messy, workup can be tedious
Q4: Are there any safety concerns I should be aware of?
Yes, several safety precautions should be taken:
Pyridine and its derivatives: These compounds can be toxic and should be handled in a well-ventilated fume hood.[10] Avoid skin contact and inhalation.[10]
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and free of leaks. Use a properly designed and maintained hydrogenation apparatus.
Oxime Tosylates: If you are considering an alternative route involving oxime tosylates, be aware that these intermediates can be thermally sensitive and potentially shock-sensitive.[6] Handle with extreme caution.[6]
Hydride Reducing Agents: Reagents like sodium borohydride react with water and protic solvents to release hydrogen gas. Add them slowly to the reaction mixture and ensure adequate ventilation.
III. Experimental Protocols
Protocol 1: Synthesis of 4-Acetylpyridine Oxime
This protocol is adapted from a procedure for a similar compound.[6]
Dissolve hydroxylamine hydrochloride (1.2 equivalents) in water.
In a separate flask, add 4-acetylpyridine (1.0 equivalent) to a solution of sodium hydroxide (1.2 equivalents) in water.
Cool the 4-acetylpyridine solution in an ice bath and slowly add the hydroxylamine hydrochloride solution with stirring.
Stir the reaction mixture at 0-5°C for 2-3 hours.
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
The crude product can be purified by recrystallization from hot water to yield the pure oxime.[6]
Protocol 2: Catalytic Hydrogenation of 4-Acetylpyridine Oxime
In a suitable pressure vessel, dissolve 4-acetylpyridine oxime (1.0 equivalent) in methanol or ethanol.
Carefully add 10% Palladium on carbon (5-10 mol %).
Seal the vessel and purge with nitrogen, followed by hydrogen.
Pressurize the vessel with hydrogen (e.g., 3-5 bar) and stir the mixture at room temperature until hydrogen uptake ceases (monitor by pressure drop).
Carefully vent the hydrogen and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the crude 4-(1-aminoethyl)pyridine. Further purification can be achieved by distillation or by forming a salt (e.g., the hydrochloride salt) and recrystallizing.
IV. References
Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. Fourth International Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]
Bull, J. A., et al. (2007). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]
Organic Syntheses. (n.d.). α-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses Procedure. Available at: [Link]
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
Wang, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]
Giraud, F., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Available at: [Link]
ResearchGate. (n.d.). Catalytic homogeneous hydrogenations of oximes to hydroxylamine products. Available at: [Link]
Yin, J., et al. (2005). A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Letters. Available at: [Link]
Li, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
Najm, R. S. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
Werkmeister, S., et al. (2021). Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines. Chemistry – A European Journal. Available at: [Link]
Wang, C., et al. (2014). Modular Pyridine Synthesis from Oximes and Enals through Synergistic Copper/Iminium Catalysis. Journal of the American Chemical Society. Available at: [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Available at: [Link]
Zhylitskaya, H., et al. (2020). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. Available at: [Link]
Cohen, B. E., et al. (2024). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. Inorganic Chemistry. Available at: [Link]
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Available at: [Link]
InCatT. (2022). Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines. Available at: [Link]
Semantic Scholar. (n.d.). Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Available at: [Link]
ResearchGate. (n.d.). A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH. Available at: [Link]
PubChem. (n.d.). 4-Acetylpyridine. Available at: [Link]
Beilstein Journals. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Available at: [Link]
Technical Support Center: Strategies for Removing Metal Catalyst Residues from 4-(1-Aminoethyl)pyridin-2-ol
This guide provides drug development professionals with a comprehensive resource for troubleshooting the removal of residual metal catalysts from 4-(1-Aminoethyl)pyridin-2-ol. Given the compound's strong chelating nature...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides drug development professionals with a comprehensive resource for troubleshooting the removal of residual metal catalysts from 4-(1-Aminoethyl)pyridin-2-ol. Given the compound's strong chelating nature, this task presents unique challenges that necessitate specialized purification strategies to meet the stringent purity requirements of the pharmaceutical industry.
Section 1: Understanding the Challenge
The molecular structure of 4-(1-Aminoethyl)pyridin-2-ol is inherently problematic for metal removal. The presence of a bidentate chelation site, formed by the proximate amino group on the ethyl side-chain and the hydroxyl group of the pyridin-2-ol ring, allows it to bind tightly to residual metal ions (e.g., Palladium, Rhodium, Ruthenium) left over from catalytic synthesis steps. Hydroxypyridinones are well-recognized as excellent building blocks for metal chelating agents due to their ability to rapidly bind hard metals.[1][2][3] This strong interaction prevents the effective removal of metal contaminants through simple methods like filtration or standard crystallization, often leading to product batches that fail to meet regulatory limits.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for residual metals in my final Active Pharmaceutical Ingredient (API)?
Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines. The ICH Q3D guideline for elemental impurities classifies metals based on their toxicity and sets a Permitted Daily Exposure (PDE) for each.[4][5][6] For example, palladium (a common catalyst) has a PDE of 100 µ g/day for oral administration. The acceptable concentration in your API (in ppm) is calculated based on the maximum daily dose of the drug product. It is crucial to perform a risk assessment to identify and control all potential sources of elemental impurities.[7][8]
Q2: I tried filtering my reaction mixture through Celite, but the metal levels are still high. Why didn't it work?
Filtration through diatomaceous earth (Celite) is primarily effective for removing heterogeneous catalysts (e.g., Palladium on carbon, Pd/C) or metal species that have precipitated from the solution.[9][10] If your catalyst is in a soluble, homogeneous form, or if it has formed a stable complex with your product, it will pass through the Celite pad along with your desired compound.[10][11]
Q3: What's the difference between activated carbon and a silica-based metal scavenger? Which one should I try first?
Activated carbon is a non-specific adsorbent that can remove a variety of impurities, including colored byproducts and some metal residues.[12] It is cost-effective but can sometimes lead to significant loss of your target compound due to its non-specific nature.[9][13][14]
Silica-based metal scavengers are functionalized with specific ligands (e.g., thiols, amines, TMT) that have a high affinity for particular metals.[15][16] They are more selective, often result in lower product loss, and can be more effective at removing tightly bound metal residues.[14][17] For a chelating molecule like yours, a high-affinity scavenger may be necessary if carbon treatment is insufficient.
Q4: Can I just re-crystallize my product multiple times?
While crystallization is a fundamental purification technique, it can be inefficient for removing chelated metals.[17] In some cases, the metal-product complex may co-crystallize with the pure product, leading to a concentration of the impurity within the crystal lattice rather than its removal.[17] However, it can still be a valuable step, especially after an initial treatment with an adsorbent.[13]
Section 3: Troubleshooting and Purification Protocols
The selection of a purification strategy should be a logical, stepwise process. The following workflow and comparison table are designed to guide your decision-making.
Purification Strategy Decision Workflow
This diagram outlines a systematic approach to tackling metal contamination.
Caption: Decision workflow for selecting a metal removal strategy.
Comparison of Metal Removal Techniques
Method
Principle
Advantages
Disadvantages
Best For
Recrystallization
Differential solubility
Simple, can remove many impurities
Often ineffective for chelated metals; can concentrate impurities.[17]
Initial cleanup attempt, post-scavenging final polish.
Activated Carbon
Adsorption
Cost-effective, removes color and some metals.[12]
Non-specific (can bind product), may require heating and long stir times.[9][13][14]
First-line adsorbent treatment, especially for Pd removal.[13]
Metal Scavengers
Chemisorption
High selectivity, high efficiency, lower product loss, works at room temp.[15][17]
This protocol is a robust starting point for reducing moderate levels of palladium contamination.
Causality: Activated carbon has a large surface area with graphitic domains that can adsorb planar aromatic molecules and chelate metal ions, effectively pulling them out of the solution.[20]
Dissolution: Dissolve the crude 4-(1-Aminoethyl)pyridin-2-ol in a suitable solvent (e.g., Methanol, Ethanol, THF) to a concentration of 50-100 mg/mL.
Carbon Addition: Add powdered activated carbon to the solution. A typical starting point is 5-10% by weight relative to your crude product (e.g., for 10 g of product, use 0.5-1.0 g of carbon).[9]
Adsorption: Stir the suspension vigorously. Gentle heating to 40-50 °C can improve efficiency, but monitor for product stability.[9][13] Allow the mixture to stir for 2-18 hours. The optimal time should be determined by periodic small-scale sampling and analysis.
Filtration: Prepare a 1-2 cm thick pad of Celite in a Büchner funnel. Filter the carbon suspension through the Celite pad. Crucial Step: This pad is essential to remove fine carbon particles that can be difficult to filter otherwise.[9][10]
Washing: Wash the filter cake with a fresh portion of the solvent to recover any product adsorbed on the carbon/Celite.[9]
Analysis: Concentrate the filtrate and analyze the residual metal content using a quantitative method like ICP-MS.[9]
Experimental Protocol 2: Silica-Based Metal Scavenger Treatment
This method is recommended when activated carbon is ineffective or causes significant product loss.
Causality: Thiol-functionalized silica (Si-Thiol) or Trimercaptotriazine (TMT)-functionalized silica (Si-TMT) act as "solid-phase ligands." The sulfur atoms have a very high affinity for soft metals like palladium, forming a strong covalent bond that irreversibly captures the metal ion.
Scavenger Selection: Choose a scavenger based on the target metal. Thiol-based scavengers are excellent for Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru).
Dissolution: Dissolve the crude or partially purified product in a compatible solvent (e.g., THF, Toluene, DCM).
Scavenger Addition: Add the silica scavenger to the solution. Typically, 3-5 equivalents (relative to the metal impurity, not the product) are used. If the metal concentration is unknown, start with 2-4% by weight relative to the product.
Scavenging: Stir the mixture at room temperature. Scavenging is often complete within 1-4 hours. Monitor the reaction by taking small aliquots, filtering, and analyzing for residual metal.
Filtration: Filter the mixture to remove the solid-supported scavenger. A simple Büchner funnel with filter paper is usually sufficient.
Rinsing: Rinse the collected scavenger with fresh solvent to ensure complete recovery of the product.
Analysis: Combine the filtrate and rinses, concentrate, and submit for final metal analysis.
Section 4: Verification - The Importance of Quantitative Analysis
Visual inspection is not a reliable indicator of metal content. To ensure compliance with regulatory standards, quantitative analysis is mandatory.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis in pharmaceutical products.[21][22][23] It offers extremely high sensitivity (parts-per-billion or even parts-per-trillion detection limits) and can simultaneously quantify multiple elements.[24][25] All final product batches must be analyzed by a validated ICP-MS method to confirm that residual metal levels are below the limits established in your risk assessment.[24]
References
Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
Pharma Beginners. (2022, August 10). ICH Q3D Guidance for Elemental Impurities | Example for calculating | Permitted Daily Dose (PDE). [Video]. YouTube.
Nakayama, K., et al. (2015). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development, 19(10), 1413-1417.
Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily?.
Leas, D., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1749-1781.
Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study.
International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2).
EAG Laboratories. (n.d.). Using ICP-MS to Measure Elemental Compositions in Drug Products.
Various Authors. (n.d.). Hydroxypyridinone Journey into Metal Chelation.
Biotage. (n.d.). Metal Scavenger Guide.
Santos, M. A., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules, 27(6), 1934.
AELAB. (2025, August 18). ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety.
European Medicines Agency. (n.d.). ICH Q3D Elemental impurities - Scientific guideline.
Zhou, T., et al. (2013). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Dalton Transactions, 42(29), 10496-10507.
Drawell. (n.d.). How ICP-MS is Applied in Pharmaceutical Quality Control.
U.S. Food and Drug Administration. (n.d.). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry.
U.S. Pharmacopeia. (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS.
Radovic, L. R., et al. (2000). Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface. Carbon, 38(9), 1241-1255.
Santos, M. A., et al. (2012). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Journal of Inorganic Biochemistry, 117, 276-287.
Intertek. (n.d.). Trace Metal Bioanalysis and Biomarker Quantification by ICP-MS.
Chaves, S., et al. (2018). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry, 25(33), 4139-4173.
Johnson Matthey. (n.d.). Scavenging Technologies from Johnson Matthey.
Lewen, N., et al. (2004). A rapid ICP-MS screen for heavy metals in pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 739-752.
Various Authors. (2017, December 30).
CARBOGEN AMCIS. (2023, June 13). Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai.
Technical Support Center: Handling Hygroscopic Dihydrochloride Salts of Aminopyridines
Welcome to the technical support center for handling hygroscopic aminopyridine dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter these challenging...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling hygroscopic aminopyridine dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter these challenging but vital compounds in their work. The inherent affinity of these salts for atmospheric moisture can introduce significant variability and error into experiments if not properly managed.[1][2][3] This resource provides in-depth, field-proven answers and protocols to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to the hygroscopic nature of aminopyridine dihydrochloride salts.
Q1: What does "hygroscopic" mean, and why are aminopyridine dihydrochloride salts particularly susceptible?
A: Hygroscopicity is the tendency of a solid substance to readily absorb and retain moisture from the surrounding atmosphere.[2] Aminopyridine dihydrochloride salts are especially prone to this for two primary reasons:
Salt Form: Hydrochloride salts are often used to improve the solubility of basic drugs. However, the electronegative chlorine atom can act as a hydrogen bond acceptor, facilitating strong interactions with atmospheric water molecules.[4]
Polar Functional Groups: The aminopyridine structure itself contains polar nitrogen atoms that are "water-loving" and provide additional sites for hydrogen bonding with water.[2]
This combination of features makes the crystal lattice of these salts highly receptive to water vapor, leading to moisture uptake.
Q2: What are the direct consequences of improper handling of these salts?
A: Failure to control moisture exposure can severely compromise your experiments in several ways:
Inaccurate Weighing: Continuous moisture absorption by the solid on a balance will cause the mass reading to drift upwards, making it impossible to obtain an accurate weight.[5] This is the most immediate and critical issue.
Chemical Degradation: The presence of water can promote hydrolysis, leading to the degradation of the active pharmaceutical ingredient (API) and the formation of impurities.[2]
Altered Physicochemical Properties: Moisture uptake can induce changes in the solid state, such as deliquescence (dissolving in the absorbed water), caking, or clumping.[1][3] This impacts powder flow, handling, and dissolution rates.[2]
Reduced Bioavailability: Changes in the crystal form (e.g., from an anhydrate to a hydrate) can significantly alter the solubility and dissolution rate of the compound, which may affect its bioavailability.[2][6]
Q3: What are the ideal storage conditions for these compounds?
A: The primary goal is to minimize exposure to atmospheric moisture. Ideal storage involves multiple layers of protection. See the summary table below for specific recommendations.
Lower temperatures slow degradation kinetics. Avoid direct sunlight.[8]
Relative Humidity (RH)
As low as possible
< 40% RH
Minimizes the driving force for water absorption.[9][10]
Container
Tightly sealed, amber glass vial with inert gas overlay
Tightly sealed container
Protects from light and moisture ingress.
Section 2: Core Protocols & Best Practices
This section provides detailed, step-by-step methodologies for critical handling procedures.
Protocol 2.1: Accurate Weighing of a Hygroscopic Salt
The single most critical step is obtaining an accurate mass. Standard open-bench weighing is unreliable for these materials.
Objective: To accurately weigh a target mass of a hygroscopic aminopyridine dihydrochloride salt while minimizing moisture uptake.
Optimal Method: Weighing in a Controlled Environment (Glove Box)
Environment Preparation: Purge a glove box with a dry inert gas (e.g., nitrogen or argon) to achieve a stable, low-humidity environment (<40% RH).[7][9]
Equilibration: Place the sealed container of the salt, along with all necessary tools (spatulas, weigh boats/paper, receiving flask), inside the glove box antechamber. Allow at least 30 minutes for all items to equilibrate to the internal atmosphere. This prevents temperature differences that can affect balance readings.[5]
Balance Setup: Transfer the analytical balance into the main chamber of the glove box. Ensure it is level and tare it with the empty weigh boat.
Dispensing: Open the compound's container inside the glove box. Quickly transfer an approximate amount of the solid to the tared weigh boat and record the stable mass. Work swiftly to minimize the time the bulk material is exposed.
Sealing: Immediately and securely reseal the primary container of the salt.
Transfer: Promptly transfer the weighed material to your receiving vessel for dissolution.
Alternative Method: Weighing by Difference (in a Desiccator)
If a glove box is unavailable, this method can provide a reasonable alternative.
Preparation: Store the sealed vial of the hygroscopic compound in a desiccator containing an active desiccant (e.g., silica gel, Drierite).
Initial Weighing: Tightly seal the vial and weigh the entire vial on an analytical balance. Record this mass (M1).
Dispensing: Quickly open the vial, tap out the desired amount of powder into the receiving flask, and immediately reseal the vial. Do not attempt to weigh the powder on a weigh boat.
Final Weighing: Re-weigh the sealed vial. Record this new, lower mass (M2).
Calculation: The mass of the dispensed solid is M1 - M2. This method ensures that any moisture absorbed by the solid after dispensing does not affect the final calculated mass.
Workflow for Handling a New Batch of Hygroscopic Salt
This workflow ensures that the integrity of a new batch of material is assessed and maintained from receipt to final use.
Caption: Workflow for handling a new batch of hygroscopic salt.
Section 3: Troubleshooting Guide
This section addresses specific problems that may arise during experimentation.
Q: My balance reading is continuously increasing while weighing the compound. What's happening and how do I fix it?
A: This is the classic sign of a hygroscopic substance actively absorbing moisture from the air.[5] The increasing mass is the weight of the water being adsorbed onto the solid.
Immediate Cause: The relative humidity in your weighing environment is too high. Even standard air-conditioned labs can have 40-50% RH, which is sufficient to cause this issue.[9]
Solution: You cannot get an accurate weight under these conditions. You must switch to a controlled environment. Use the protocols outlined in Section 2.1, preferably a glove box or, at a minimum, the weighing-by-difference method.
Q: I weighed my compound correctly, but my solution is cloudy or appears to have poor solubility. Why?
A: This can be due to several factors related to the compound's hygroscopic nature:
pH Shift: Dihydrochloride salts are acidic. The presence of excess water can sometimes affect the local pH of the dissolution media, potentially pushing the free base form of the aminopyridine out of solution if its solubility limit is exceeded.
Hydrate Formation: The absorbed water may have converted the anhydrous form of the salt into a less soluble hydrate form. The kinetics of dissolution for a hydrate can be significantly different from the anhydrous crystal.[2][11]
Incorrect Mass: If the compound absorbed a significant amount of water before weighing, your "10 mg" of powder might actually be 9 mg of compound and 1 mg of water. This means you are trying to dissolve the compound at a higher effective concentration than intended, possibly exceeding its solubility limit.
Solution: First, verify the water content of your starting material using Karl Fischer titration.[12][13] Second, ensure your dissolution solvent is properly degassed and at the correct pH. Gentle warming or sonication may aid dissolution, but always check the compound's stability at elevated temperatures first.
Troubleshooting Logic: Inaccurate Mass Measurement
Caption: Decision tree for troubleshooting inaccurate mass measurements.
Section 4: Advanced Characterization
Protocol 4.1: Determining Water Content by Karl Fischer Titration
For accurate and reproducible research, especially in drug development, knowing the precise water content of your hygroscopic salt is non-negotiable. Karl Fischer (KF) titration is the gold standard for this measurement.[13][14]
Objective: To quantify the percentage of water (% w/w) in a sample of aminopyridine dihydrochloride salt.
Principle: The method is based on a stoichiometric reaction between iodine and water. The endpoint is reached when all the water in the sample has been consumed, and excess iodine is detected, typically by an electrochemical sensor.[13]
Methodology (Volumetric Titration):
System Preparation: Prepare the Karl Fischer titrator. The titration cell must be conditioned to an anhydrous state by titrating any residual moisture in the solvent with the KF reagent until a stable endpoint is reached.
Sample Preparation: In a low-humidity environment (glove box), accurately weigh a suitable amount of the salt (typically containing 5-30 mg of water) and record the mass.[12]
Sample Introduction: Quickly and carefully introduce the weighed sample into the conditioned titration vessel.
Titration: Start the titration. The KF reagent is added automatically, reacting with the water from the sample.
Endpoint Detection: The titration stops automatically when the endpoint is detected. The volume of titrant consumed is recorded.
Calculation: The instrument's software calculates the water content based on the volume of titrant used, the known concentration (titer) of the reagent, and the initial sample mass. The result is typically expressed as a percentage or in parts per million (ppm).
References
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. [Link]
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar, citing Pharmaceutics. [Link]
How to weigh a higroscopic substance. Chromatography Forum. [Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]
Technical Support Center: Chiral 1-Aminoethyl Pyridine Synthesis
The following technical guide is structured as a specialized Support Center for researchers optimizing the enantiomeric excess (ee) of chiral 1-aminoethyl pyridines. Ticket Subject: Optimization of Enantiomeric Excess (e...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized Support Center for researchers optimizing the enantiomeric excess (ee) of chiral 1-aminoethyl pyridines.
Ticket Subject: Optimization of Enantiomeric Excess (ee) in Asymmetric Synthesis
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Priority: High
Executive Summary
Synthesizing 1-aminoethyl pyridines with high ee (>98%) is complicated by the basicity of the pyridine nitrogen and the lability of the benzylic proton. This guide addresses the two primary methodologies: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Transamination . We focus on overcoming catalyst poisoning, thermodynamic limitations, and racemization during workup.
Part 1: Diagnostic & Troubleshooting Guide
Issue 1: Low ee in Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Symptom: Reaction proceeds to conversion, but ee stalls at 70-85% instead of the expected >95%.
Root Cause: The pyridine nitrogen (N_py) competes with the substrate's carbonyl oxygen for interaction with the catalyst, or the product amine causes product inhibition/racemization.
Troubleshooting Steps:
Check the Hydrogen Source:
Diagnosis: Are you using isopropanol (IPA)?
Fix: Switch to Formic Acid/Triethylamine (5:2 azeotrope) . The acidic medium protonates the pyridine nitrogen (
), preventing it from coordinating to the Ruthenium center and poisoning the catalyst.
Catalyst Ligand Selection:
Diagnosis: Standard Ru(p-cymene)(TsDPEN) is susceptible to de-coordination.
Fix: Upgrade to a Tethered Ru-Catalyst (e.g., Wills' catalyst).[1] The tether locks the arene ligand, preventing ring slippage and maintaining the rigid chiral pocket required for high facial selectivity.
Fix: Lower temperature to 0°C - 20°C . Enantioselectivity is governed by the difference in Gibbs free energy (
) between the pro-R and pro-S transition states. Lower temperatures maximize this difference.
Issue 2: Stalled Conversion in Biocatalytic Transamination
Symptom: Reaction stops at ~50% conversion; ee is high (>99%) but yield is low.
Root Cause: Transamination is an equilibrium process (
). Accumulation of the co-product (e.g., acetone) drives the reverse reaction.
Troubleshooting Steps:
Shift the Equilibrium:
Protocol: Use Isopropylamine (IPAm) as the amine donor in large excess (10-50 equivalents).
Advanced Fix: Implement In-Situ Product Removal (ISPR) . Apply a vacuum (reduced pressure) to selectively evaporate the volatile acetone co-product, driving the reaction forward (Le Chatelier’s principle).
Inhibition Management:
Diagnosis: High substrate loading (>50 mM) inhibits the enzyme.
Fix: Use a Biphasic System . Overlay the aqueous buffer with an organic solvent (e.g., n-Hexadecane or MTBE). The ketone substrate resides in the organic phase, slowly partitioning into the aqueous phase to prevent enzyme saturation/inhibition.
Issue 3: Racemization During Workup
Symptom: High ee observed in crude checks (HPLC/GC), but isolated product has low ee.
Root Cause: 1-Aminoethyl pyridines have an acidic benzylic proton. Strong bases or heat during extraction facilitate proton abstraction, leading to planarization and racemization.
Troubleshooting Steps:
Avoid Strong Bases: Do not use NaOH or KOH for pH adjustment. Use Carbonate (K₂CO₃) or mild ammonia.
Cold Extraction: Perform all extractions at <4°C .
Derivatization: If the free amine is unstable, immediately convert it to the HCl salt or an amide (e.g., Boc-protection) in situ before isolation.
Part 2: Decision Logic & Workflows
The following diagram illustrates the decision matrix for selecting the optimal synthesis route based on your specific constraints.
Caption: Decision matrix for selecting between Biocatalysis and Chemocatalysis based on scale and purity needs.
Part 3: Experimental Protocols
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Objective: Scalable synthesis of (S)-1-(pyridin-2-yl)ethanamine.
Donor Addition: Add Isopropylamine (IPAm) to a final concentration of 1 M.
Initiation: Add the enzyme preparation (10-20 U/mL).
Incubation: Shake at 30°C, 150 rpm for 24 hours. Open-air systems (with proper ventilation) allow acetone to evaporate, shifting equilibrium.
Quench & Isolate: Acidify to pH 2 (HCl) to stop reaction. Wash with EtOAc (removes unreacted ketone). Basify aqueous layer to pH 10 and extract amine with EtOAc.
Part 4: Comparative Data Analysis
The following table summarizes expected performance metrics based on literature standards.
Parameter
Ru-ATH (Standard)
Ru-ATH (Tethered)
ω-Transaminase
Typical ee
85 - 92%
95 - 98%
> 99%
Conversion
> 95%
> 98%
50 - 90% (Equilibrium limited)
Substrate Tolerance
High
High
Moderate (Steric limits)
Pyridine Poisoning
Moderate Risk
Low Risk
None
Reaction Time
12 - 24 h
6 - 12 h
24 - 48 h
Cost
Low (Ru metal)
High (Ligand synthesis)
Moderate (Enzyme production)
Part 5: Mechanistic Visualization
Understanding the chiral induction step is vital for troubleshooting.
Caption: Mechanism of Asymmetric Transfer Hydrogenation showing the bifunctional activation required for high ee.
References
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase.[4] Biotechnology and Bioengineering.
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.
Gao, J. X., et al. (1996). A Ruthenium(II)
Mathew, S. P., et al. (2006). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Industrial & Engineering Chemistry Research.
Deepankumar, K., et al. (2014). Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines. Bioresources and Bioprocessing.
Troubleshooting cyclization side reactions in pyridine synthesis
Topic: Cyclization Side Reactions & Failure Modes in Pyridine Construction Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Introduction: The Pyridine Paradox Pyridine synthesis is a cornerstone o...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cyclization Side Reactions & Failure Modes in Pyridine Construction
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Introduction: The Pyridine Paradox
Pyridine synthesis is a cornerstone of drug development, yet it remains plagued by a specific set of failure modes. The central paradox is that the very electron-deficiency that makes pyridines valuable pharmacophores also makes their ring-closure precursors prone to stalling, polymerization, or aberrant oxidation.
This guide moves beyond standard textbook mechanisms to address the "invisible" failure points —the specific conformational locks, oxidative misfires, and regiochemical scrambles that ruin yields in the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses.
Part 1: Hantzsch Synthesis Troubleshooting
Issue: The Dihydropyridine (DHP) "Dead End" & Oxidative Dealkylation
User Query: "I have successfully synthesized the 1,4-dihydropyridine intermediate, but the oxidative aromatization step is failing. I either get no reaction or I lose the substituent at the 4-position."
Root Cause Analysis
The Hantzsch synthesis is a two-stage process. The second stage—aromatization of the 1,4-DHP—is not a simple dehydrogenation; it is an electron-transfer process sensitive to the stability of the C4 radical/cation intermediate.
Stalled Aromatization: Often caused by steric bulk at the nitrogen or C4 position preventing the planarization required for aromaticity.
Oxidative Dealkylation: If the oxidant is too strong (e.g., HNO₃, KMnO₄), the reaction proceeds via a radical mechanism that cleaves the C4-C substituent bond rather than the C4-H bond, especially if the C4 substituent is a secondary alkyl or benzyl group.
Troubleshooting Protocol
Symptom
Diagnosis
Corrective Action
Product is 4-unsubstituted pyridine
Oxidative Dealkylation The oxidant attacked the C-C bond instead of the C-H bond.
Switch Oxidant: Move from Nitric Acid/CAN to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Elemental Iodine () . These reagents favor hydride abstraction over radical cleavage.
Starting material (DHP) remains
Steric/Electronic Stall The oxidant cannot access the N-H or C4-H.
Use a Hydrogen Transfer Catalyst: Employ 10% Pd/C in refluxing acetic acid or cyclohexene. This lowers the activation energy for dehydrogenation without requiring direct oxidant attack.
Complex mixture / Tarry mess
Over-oxidation / Polymerization
Buffer the System: Add or Pyridine (0.5 eq) to the reaction to scavenge acidic byproducts that catalyze polymerization.
Expert Insight: The Iodine Protocol
For sensitive substrates where dealkylation is a risk, the Iodine-Methanol system is the gold standard for self-validating reliability.
Dissolve 1,4-DHP in MeOH (0.1 M).
Add 1.1 eq of
.
Heat to reflux for 2-4 hours.
Validation: The disappearance of the deep iodine color indicates consumption. If color persists, the reaction is stalled; if color vanishes instantly, add more
until it persists slightly.
Part 2: Bohlmann-Rahtz Synthesis
Issue: Regioselectivity & Cyclization Stalls
User Query: "My Bohlmann-Rahtz reaction (enamine + ynone) is producing a mixture of regioisomers, or stopping at the open-chain intermediate."
Root Cause Analysis
The Bohlmann-Rahtz synthesis relies on a Michael addition followed by cyclodehydration.[1][2]
Regioselectivity: Controlled by the initial Michael addition. If the enamine is unsymmetrical, the nucleophilic carbon can attack either the
or carbon of the ynone depending on steric hindrance and solvent polarity.
Cyclization Stall: The intermediate aminodiene must undergo a
isomerization to bring the reacting centers close enough for ring closure. If the intermediate is "locked" in the wrong geometry (H-bonding), cyclization fails.
Troubleshooting Protocol
Q: How do I fix the Regioselectivity?
Solvent Control: Switch from non-polar solvents (Toluene) to Ethanol or DMSO . Polar protic solvents stabilize the specific transition state required for the desired Michael addition, often improving regioselectivity from 2:1 to >10:1.
Temperature: Lower the temperature of the initial addition step to
or (kinetic control), then heat for the cyclization step.
Q: The intermediate formed, but won't cyclize. Why?
The Isomerization Trap: The intermediate is likely trapped in a stable H-bonded conformation that prevents ring closure.
Solution: Add a Brønsted Acid Catalyst (e.g., 10-20 mol% Acetic Acid or p-TsOH). Protonation of the carbonyl oxygen disrupts the internal H-bond network, lowering the barrier for
isomerization and facilitating dehydration.
Part 3: Kröhnke & General Cyclization
Issue: The "Michael-Aldol" Failure
User Query: "I am using the Kröhnke method (pyridinium salt + enone), but I am getting significant amounts of polymerized enone and no pyridine."
Root Cause Analysis
The Kröhnke synthesis is robust but fails if the Michael acceptor (enone) polymerizes faster than the pyridinium ylide can attack it. This is common with electron-deficient enones.
Corrective Workflow
Reversed Addition: Do not mix all reagents at once. Generate the pyridinium ylide in situ first (Pyridinium salt + Ammonium Acetate + AcOH), then add the enone slowly dropwise at reflux. This keeps the concentration of free enone low, favoring the cross-reaction over self-polymerization.
The "One-Pot" Modification: If the pyridinium salt is unstable, use the one-pot three-component variation:
Technical Support Center: Flash Chromatography for Amphoteric Pyridines
The Scientific Challenge: The "Push-Pull" of Amphoterics Amphoteric pyridines (molecules containing both a basic pyridine nitrogen and an acidic moiety like a carboxylic acid, phenol, or tetrazole) present a unique purif...
Author: BenchChem Technical Support Team. Date: February 2026
The Scientific Challenge: The "Push-Pull" of Amphoterics
Amphoteric pyridines (molecules containing both a basic pyridine nitrogen and an acidic moiety like a carboxylic acid, phenol, or tetrazole) present a unique purification challenge. They exist in a pH-dependent equilibrium between cationic, anionic, and zwitterionic states.
The Problem on Silica: Standard silica gel is acidic (
). The basic pyridine nitrogen interacts strongly with surface silanols via hydrogen bonding and ion-exchange mechanisms, leading to severe peak tailing and irreversible adsorption.
The Solubility Paradox: These molecules are often insoluble in non-polar solvents (Hexane/EtOAc) but too polar for standard normal phase gradients without aggressive modifiers.
This guide provides three field-proven workflows to resolve these issues.
Method Selection Decision Tree
Use this logic flow to select the optimal purification strategy for your specific substrate.
Figure 1: Strategic decision tree for selecting stationary phases and solvent systems based on solubility and resource availability.
Workflow Protocols
Method A: Amine-Functionalized Silica (The "Easy Button")
Best For: Lab-scale purification when cost is less critical than time.
Mechanism: The stationary phase is bonded with propyl-amine groups. This creates a basic surface that repels the pyridine nitrogen, preventing tailing without the need for mobile phase modifiers.
Solvent System: Hexane / Ethyl Acetate or DCM / Methanol.[1][2][3][4][5]
Protocol: Run a standard gradient (e.g., 0–100% EtOAc).
Advantages: No foul-smelling additives; reusable columns; protects acid-sensitive compounds.
Method B: The "Magic Solvent" (DCM / MeOH / NH₄OH)
Best For: Standard silica gel when amine columns are unavailable.
Mechanism: Ammonium hydroxide competes with the pyridine for active silanol sites, effectively "blocking" the silica surface.
Step-by-Step Preparation:
Prepare the Polar Eluent (Eluent B):
Mix Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (28-30% NH₃ in water) in a ratio of 80:20:1 or 90:10:1 .
Note: Do not exceed 1-2% NH₄OH. Excess water will degrade the silica column.
Prepare the Non-Polar Eluent (Eluent A):
Pure DCM.
Run the Gradient:
Run a gradient from 0% to 50% "Eluent B" into "Eluent A".
Effective Ratio: This creates a gradient of MeOH (0 → 10%) and NH₄OH (0 → 0.5%) simultaneously.
⚠️ CRITICAL WARNINGS:
Never use Ethyl Acetate with NH₄OH: Ammonia catalyzes the transamidation of ethyl acetate to acetamide, creating a new impurity that co-elutes with your product.
Silica Dissolution: Avoid exceeding 20% Methanol on silica gel.[5] High methanol concentrations can dissolve silica, contaminating your product and clogging the system.
Method C: Reverse Phase (C18) with pH Control
Best For: Highly polar zwitterions or when "greener" solvents are required.
Mechanism: Uses hydrophobic interactions. pH control is mandatory to force the amphoteric molecule into a single dominant species (suppressing the zwitterion).
Protocol:
Condition
Buffer System
Mechanism
| Acidic (pH 2-3) | Water + 0.1% Formic Acid | Pyridine is protonated (
); Acid is neutral (). Molecule is Cationic. |
| Basic (pH 9-10) | Water + 10mM Ammonium Bicarbonate | Pyridine is neutral (); Acid is ionized (). Molecule is Anionic. |
Recommendation: High pH (Ammonium Bicarbonate) often yields better peak shape for pyridines by suppressing the basic nitrogen's ionization, increasing retention on C18. Ensure your C18 column is rated for pH 10 (e.g., C18-hybrid or polymer-based).
Troubleshooting Guide (FAQ)
Q1: My compound streaks from the baseline to the solvent front. Why?
Diagnosis: This is classic "tailing" caused by the interaction between the basic pyridine and acidic silanols.
Solution:
Switch to Method B (add 1% NH₄OH to the MeOH).
If using TEA (Triethylamine), ensure you wash the column with TEA-containing solvent before loading the sample to pre-equilibrate the silica.
Q2: I see a precipitate forming in my solvent bottles.
Diagnosis: Reaction between chlorinated solvents and amines, or salt precipitation.
Solution:
DCM and Ammonia can react slowly over time or precipitate ammonium salts if the DCM is wet/acidic. Freshly prepare the DCM/MeOH/NH₄OH mixture immediately before the run. Do not store it overnight.
Q3: My product is stuck at the top of the column (Normal Phase).
Diagnosis: The compound is likely zwitterionic and insoluble in the initial non-polar mobile phase.
Solution:
Use a Solid Load : Dissolve sample in MeOH, mix with silica/Celite, evaporate to dryness, and load the powder.
Switch to Reverse Phase (Method C) . Zwitterions are often water-soluble and perfect for C18.
Q4: Can I use Triethylamine (TEA) instead of Ammonium Hydroxide?
Answer: Yes, but with caveats.
Pros: TEA is miscible with organic solvents (no water introduction).
Cons: TEA is a high-boiling amine (
). It is difficult to remove from the final product without an acidic workup (which might extract your amphoteric pyridine). Ammonia is volatile and leaves on the rotovap.
Quantitative Comparison of Solvent Systems
Feature
DCM / MeOH / NH₄OH
Hexane / EtOAc / TEA
C18 (High pH)
Polarity Range
High
Low - Medium
High (Aqueous)
Tailing Reduction
Excellent
Good
Excellent
Sample Recovery
Good
Moderate (TEA salts)
Excellent
Solvent Safety
Low (Chlorinated)
Medium
High (Water/ACN)
Drying Speed
Fast
Slow (TEA residue)
Slow (Lyophilization)
References
Biotage. "Successful Flash Chromatography: Method Development and Optimization."[6] Biotage Application Notes. Link
Teledyne ISCO. "Purification of Ionizable Compounds by Flash Chromatography." Teledyne ISCO Technical Guides. Link
Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography." Link
University of Rochester. "Solvent Systems for Flash Column Chromatography." Department of Chemistry Guidelines. Link
Still, W. C., Kahn, M., & Mitra, A. (1978).[1][3] "Rapid chromatographic techniques for preparative separation with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923-2925.[1][3] Link
Comparative Analysis of 1H NMR Strategies for 4-(1-Aminoethyl)pyridin-2-ol: Tautomeric Resolution and Chiral Purity
Executive Summary The structural characterization of 4-(1-aminoethyl)pyridin-2-ol presents a "dual-threat" analytical challenge common in fragment-based drug discovery (FBDD): Tautomeric Ambiguity: The 2-hydroxy/2-pyrido...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The structural characterization of 4-(1-aminoethyl)pyridin-2-ol presents a "dual-threat" analytical challenge common in fragment-based drug discovery (FBDD):
Tautomeric Ambiguity: The 2-hydroxy/2-pyridone equilibrium complicates spectral assignment and solubility.
Stereochemical Blindness: The chiral center at the 1-aminoethyl position (
) renders standard 1H NMR insufficient for determining enantiomeric purity (ee).
This guide objectively compares solvent systems for structural resolution and establishes Mosher’s Amide Derivatization as the superior alternative to Chiral Solvating Agents (CSAs) for absolute stereochemical assignment.
The Tautomeric Challenge: Solvent Selection Guide
The core difficulty in analyzing this molecule is the prototropic tautomerism between 2-hydroxypyridine (lactim) and 2-pyridone (lactam) .
Comparative Analysis of Solvent Systems[1]
Feature
DMSO-d6 (Recommended)
Methanol-d4 (MeOD)
Chloroform-d (CDCl3)
Dominant Tautomer
2-Pyridone (Stabilized by H-bonding)
2-Pyridone
Mixed/Aggregated
Solubility
Excellent
Good
Poor to Moderate
Exchangeable Protons
Visible (Sharp/Broad)
Invisible (Exchanged)
Broad/Missing
Spectral Clarity
High (Sharp peaks)
High (Simplified)
Low (Broadening)
Use Case
Full structural assignment
Routine purity check
Not Recommended
Mechanism of Action
In the solid state and polar solvents (DMSO, H2O), the equilibrium shifts decisively toward the 2-pyridone form. This is thermodynamically favored due to the high resonance energy of the amide-like unit. In apolar solvents like CDCl3, the equilibrium is sensitive to concentration (dimerization), leading to peak broadening that obscures multiplicity.
Experimental Data: The Diagnostic Signals (DMSO-d6)
Note: Chemical shifts (
) are representative estimates based on 4-alkyl-2-pyridone analogues.
The "Invisible" Hydroxyl: You will likely not see an -OH signal at 9-10 ppm. Instead, look for the Lactam NH broad singlet very far downfield (11.0 – 13.0 ppm ).
Ring Protons (Shielding Effect): The carbonyl at C2 shields the adjacent C3 proton.
H-3:
~6.1 ppm (Doublet, Hz) – Upfield relative to pyridine.
H-5:
~6.0 ppm (Doublet of doublets) – Upfield.
H-6:
~7.3 ppm (Doublet, Hz) – Downfield (adjacent to Nitrogen).
Visualization: Tautomeric Equilibrium Workflow
Figure 1: Solvent influence on the tautomeric equilibrium of 4-substituted pyridin-2-ols. DMSO-d6 is the preferred medium for stabilizing the pyridone form.
Chiral Purity Analysis: Alternatives Comparison
The 1-aminoethyl side chain creates a chiral center. Standard NMR cannot distinguish the (R) and (S) enantiomers because they are enantiotopic (magnetically equivalent) in an achiral environment.
Comparison of Methods
Methodology
Mosher's Amide Analysis (Recommended)
Chiral Solvating Agents (CSAs)
Optical Rotation
Reagent
MTPA-Cl (Mosher's Acid Chloride)
Pirkle Alcohol / BINOL
None (Polarimeter)
Mechanism
Covalent Derivatization (Diastereomers)
Non-covalent association
Physical property
Resolution
High ( up to 0.5 ppm)
Low to Moderate
N/A (Single value)
Throughput
Low (Requires reaction/workup)
High (Mix and measure)
High
Data Output
Absolute Config + % ee
% ee only
% ee only
Why Mosher's Method Wins
While CSAs are faster, they often fail with primary amines due to rapid exchange or weak binding competition from the pyridone nitrogen. Mosher's method converts the enantiomers into diastereomers , which have distinct physical properties and distinct NMR spectra.
Detailed Protocol: Mosher's Analysis
This protocol uses
-methoxy--(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to determine the absolute configuration and enantiomeric excess (ee).
Step 1: Derivatization Reaction
Perform this twice: once with (R)-(-)-MTPA-Cl and once with (S)-(+)-MTPA-Cl .
Dissolve: 5-10 mg of 4-(1-aminoethyl)pyridin-2-ol in 0.6 mL dry pyridine-d5 (or CDCl3 with excess pyridine base).
Add: 1.5 equivalents of the respective MTPA-Cl.
Incubate: Shake in an NMR tube for 10-15 minutes (reaction is usually rapid).
Acquire: Run 1H NMR (and 19F NMR if available).
Step 2: The Analysis (
Method)
The Mosher model relies on the anisotropic shielding effect of the phenyl ring in the MTPA auxiliary.
Calculate
: For every proton in the molecule, calculate:
(Note: This refers to the stereochemistry of the acid reagent used).
Interpret:
Protons with positive
lie on one side of the chiral plane.
Protons with negative
lie on the other.
By mapping these signs onto the 3D structure, you confirm the absolute configuration.
Visualization: Mosher's Analysis Workflow
Figure 2: Workflow for determining absolute stereochemistry using Mosher's amides. The resulting diastereomers are magnetically distinct.
References
Tautomerism of 2-Hydroxypyridines
S. J. Smith et al.
Mosher's Method Protocol
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
NMR Chemical Shifts of Pyridines
Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison.
Comparative
Technical Guide: Mass Spectrometry Characterization of 4-(1-Aminoethyl)pyridin-2-ol
Executive Summary This guide provides a comprehensive analysis of the fragmentation behavior of 4-(1-Aminoethyl)pyridin-2-ol (MW 138.17 Da) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Designed for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive analysis of the fragmentation behavior of 4-(1-Aminoethyl)pyridin-2-ol (MW 138.17 Da) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Designed for analytical chemists and drug metabolism researchers, this document moves beyond basic spectral listing to compare the direct analysis performance of this polar amine against traditional derivatization workflows. We establish the HILIC-ESI-MS/MS workflow as the superior methodology for sensitivity and throughput, contrasting it with Reversed-Phase (C18) and GC-MS alternatives.
Structural Context & Ionization Physics
To accurately interpret the mass spectrum, one must understand the solution-phase behavior of the analyte prior to ionization.
Tautomeric Equilibrium
The core challenge in analyzing 4-(1-Aminoethyl)pyridin-2-ol is its lactam-lactim tautomerism. In the gas phase and polar solutions, the 2-pyridone (lactam) form predominates over the 2-hydroxypyridine form.[1]
Implication for MS: The fragmentation pattern will exhibit a characteristic loss of Carbon Monoxide (CO, 28 Da), a diagnostic cleavage for cyclic amides (pyridones), rather than the water loss typical of phenols.
Protonation Sites
Primary Site: The aliphatic amine on the ethyl side chain (
).
Secondary Site: The ring nitrogen (less basic due to amide-like resonance in the pyridone form).
Observed Precursor:
(Monoisotopic).
Fragmentation Mechanism (ESI-MS/MS)
The collision-induced dissociation (CID) of the protonated precursor (
139) follows a distinct pathway governed by the stability of the resulting carbocations.
Primary Pathway: Neutral Loss of Ammonia
The most abundant fragment arises from the cleavage of the C-N bond on the ethyl side chain.
Transition:
Mechanism: Inductive cleavage driven by the protonated amine, resulting in the neutral loss of
(17 Da). The resulting cation ( 122) is a vinyl-substituted pyridone, stabilized by conjugation with the aromatic ring.
Secondary Pathway: Ring Contraction
Following the loss of ammonia or directly from the precursor, the pyridone ring undergoes degradation.
Transition:
Mechanism: Loss of CO (28 Da) from the pyridone ring. This ring contraction is a hallmark of 2-pyridone derivatives, often forming a pyrrole-like radical cation or stable cyclic cation.
Fragmentation Pathway Diagram
The following diagram illustrates the causal relationships between the precursor and its product ions.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 4-(1-Aminoethyl)pyridin-2-ol. The blue node represents the parent ion; red and green nodes indicate primary and secondary quantifiers.
Comparative Performance Guide
This section objectively compares the recommended HILIC-MS method against standard alternatives (C18 RPLC and GC-MS).
Method Comparison Matrix
Feature
Method A: HILIC-ESI-MS/MS (Recommended)
Method B: C18 RPLC-MS
Method C: Derivatization GC-MS
Separation Mechanism
Partitioning into water layer (Hydrophilic Interaction)
Hydrophobic Interaction
Volatility (Boiling Point)
Retention of Analyte
Excellent. The polar amine and hydroxyl groups interact strongly with the HILIC phase.
Poor. Analyte elutes in the void volume () due to high polarity.
Good. But requires chemical modification.
Sensitivity
High. High organic mobile phase (ACN) enhances desolvation efficiency in ESI source.
Low. Elution in high water content suppresses ionization.
Medium. EI fragmentation splits signal into many ions (lower S/N).
Sample Prep Time
Low (Dilute & Shoot)
Low (Dilute & Shoot)
High (Requires drying + silylation/acetylation)
Specificity
High (MS/MS transitions)
Low (Matrix interferences in void volume)
High (Spectral fingerprinting)
Why HILIC Outperforms C18
Standard C18 columns fail for 4-(1-Aminoethyl)pyridin-2-ol because the molecule is too polar to partition into the alkyl stationary phase. This leads to "ion suppression" where the analyte co-elutes with salts and unretained matrix components at the solvent front.
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) uses a polar stationary phase (Silica or Amide) and a high-organic mobile phase. This retains the polar amine and allows it to elute in a cleaner window.
Validated Experimental Protocol
To reproduce the fragmentation data and ensure robust quantification, follow this self-validating workflow.
Sample Preparation
Stock Solution: Dissolve 1 mg of 4-(1-Aminoethyl)pyridin-2-ol in 1 mL of 50:50 Methanol:Water (1 mg/mL).
Working Standard: Dilute stock to 100 ng/mL in 90% Acetonitrile / 10% Water (buffer matching the initial mobile phase is critical for HILIC peak shape).
LC-MS/MS Conditions (HILIC Mode)
Column: Waters BEH Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer stabilizes ionization).
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
Gradient:
0-1 min: 95% B (Isocratic hold to focus analyte).
1-5 min: 95% B
60% B.
5-7 min: 60% B (Wash).
7.1 min: 95% B (Re-equilibration - Critical for HILIC).
Mass Spectrometer Settings (Source: ESI+)
Capillary Voltage: 3.5 kV.
Desolvation Temp: 350°C (High temp required for amines).
Collision Energy (CE) Ramp:
Quantifier (
): CE = 15-20 eV.
Qualifier (
): CE = 30-40 eV.
References
Chemguide. Fragmentation Patterns in Mass Spectrometry: Amines and Amides. Available at: [Link]
Wikipedia. 2-Pyridone: Tautomerism and Chemical Properties. Available at: [Link]
McHale, C. & Harmon, T. (2023).[2] Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. Halo Columns Application Note. Available at: [Link]
ResearchGate. Differentiation of Pyridine Isomers by Mass Spectrometry. (General methodology reference). Available at: [Link]
IR Spectroscopy Analysis: 2-Pyridone vs. 2-Hydroxypyridine Tautomers
Executive Summary The distinction between 2-pyridone (lactam) and 2-hydroxypyridine (lactim) is a classic problem in heterocyclic chemistry with profound implications for drug design, particularly in nucleobase mimicry a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The distinction between 2-pyridone (lactam) and 2-hydroxypyridine (lactim) is a classic problem in heterocyclic chemistry with profound implications for drug design, particularly in nucleobase mimicry and kinase inhibition.[1] While X-ray crystallography defines the solid state, Infrared (IR) Spectroscopy is the gold standard for determining the tautomeric state in solution and gas phases.[1]
This guide provides a technical comparison of the IR spectral signatures of these two tautomers. It details the thermodynamic dependencies on phase and solvent, provides a self-validating experimental protocol, and analyzes the critical band assignments required to distinguish the carbonyl-bearing lactam from the hydroxyl-bearing lactim.[1]
Mechanistic Insight: The Tautomeric Equilibrium
The equilibrium between 2-pyridone and 2-hydroxypyridine is governed by a competition between aromaticity and electrostatic stabilization .[1]
Lactim (2-Hydroxypyridine): Retains full pyridine-like aromaticity.[1] It is generally the favored species in the gas phase and dilute non-polar solutions where isolation prevents intermolecular interactions.[1]
Lactam (2-Pyridone): Sacrifices some aromatic stabilization for a strong amide resonance contribution.[1] It becomes the dominant species in polar solvents (due to high dipole moment stabilization) and concentrated non-polar solutions (due to highly stable cyclic dimerization).
The Dimerization Trap
A common analytical error is assuming that non-polar solvents automatically yield the lactim form.[1] In reality, 2-pyridone forms an extremely stable, centrosymmetric cyclic dimer (held by two N-H[1]···O=C hydrogen bonds) in non-polar solvents like chloroform or carbon tetrachloride.[1] This dimerization drives the equilibrium toward the lactam form unless the solution is extremely dilute.[1]
Diagram 1: Tautomeric & Dimerization Pathways
The following diagram illustrates the thermodynamic flow between the species based on environmental conditions.
Figure 1: Thermodynamic equilibrium pathways. Note that dimerization in non-polar solvents mimics the stability of the solid state, often masking the lactim form.[1]
Comparative Analysis: Characteristic IR Bands
The differentiation relies on two primary spectral regions: the Functional Group Region (3600–2400 cm⁻¹) and the Fingerprint/Double Bond Region (1700–1500 cm⁻¹) .
Table 1: Diagnostic IR Bands (Wavenumbers in cm⁻¹)
Lactam: The presence of a strong carbonyl band is the definitive marker for 2-pyridone.[1] In the monomer , this appears near 1674 cm⁻¹ .[1][2] Upon dimerization , hydrogen bonding weakens the C=O bond, shifting the peak to a lower frequency (~1657 cm⁻¹ ) and broadening it.
Lactim: Lacks a carbonyl group.[1] Consequently, the region above 1620 cm⁻¹ is largely silent, containing only weaker ring stretching vibrations (C=N) near 1600 cm⁻¹.
2. The Hydrogen Stretching Region (2400–3600 cm⁻¹)
Lactim (O-H): Exhibits a classic, sharp, non-hydrogen-bonded O-H stretch near 3580–3600 cm⁻¹ .[1] This is distinct and isolated.
Dimer: A massive, broad absorption feature spanning 2400–3200 cm⁻¹ .[1] This "Fermi resonance" broadening is characteristic of strong cyclic hydrogen bonding, often obscuring C-H stretches.[1]
To ensure scientific integrity, one cannot simply take a spectrum in a random solvent.[1] The protocol must validate whether you are observing a monomer, dimer, or solvent-complex.[1]
Reagents & Equipment[1]
Spectrometer: FTIR with 2 cm⁻¹ resolution (or better).
Solvents: Anhydrous
or (Non-polar), or Methanol (Polar).[1] Note: Use deuterated solvents to avoid masking the C-H/O-H regions.[1]
Cell: NaCl or CaF₂ liquid transmission cell (variable pathlength recommended).
Step-by-Step Workflow
Baseline Correction: Purge the spectrometer with
to remove atmospheric water vapor (which absorbs in the 1600 cm⁻¹ and 3500 cm⁻¹ regions, interfering with amide/hydroxyl analysis).
Concentration Gradient (The Validation Step):
Prepare a high concentration stock (e.g., 0.1 M in
Logic: If the broad band at 2800-3200 cm⁻¹ disappears and a sharp peak at 3410 cm⁻¹ (Lactam NH) or 3580 cm⁻¹ (Lactim OH) appears upon dilution, you have successfully broken the dimers.[1]
Solvent Swap:
Run the sample in a polar aprotic solvent (e.g., DMSO) and a polar protic solvent (Methanol).
Logic: DMSO will lock the molecule in the Lactam form via S=O[1]···H-N bonding, providing a "Lactam Standard" reference spectrum for your specific compound.[1]
Diagram 2: Experimental Decision Tree
This workflow guides the researcher through spectral interpretation.[1]
Figure 2: Analytical decision matrix for spectral assignment.
References
Levin, R. H., & Rodin, J. O. (1968).[1] Tautomerism of 2-Hydroxypyridine. Journal of the American Chemical Society.[1][3] (Fundamental establishment of the lactam preference in solution).
Held, A., & Pratt, D. W. (1993).[1] Tautomers and rotamers of 2-hydroxypyridine and 2-pyridone.[1][4][5][6] High-resolution electronic spectroscopy in the gas phase. Journal of the American Chemical Society.[1][3] Link
Zwier, T. S. (2000).[1] The infrared spectroscopy of hydrogen-bonded bridges: 2-pyridone-(water)n and 2-hydroxypyridine-(water)n clusters. The Journal of Chemical Physics. Link
Katritzky, A. R. (1963).[1] Infrared Absorption of Heteroaromatic and Benzenoid Six-membered Monocyclic Nuclei. Academic Press.[1] (Classic reference for ring breathing modes).[1]
Wong, M. W., et al. (1992).[1][4] Solvent effects.[1][2][4][7][8][9][10] 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution. Journal of the American Chemical Society.[1][3] Link
X-ray crystallography data for 4-(1-Aminoethyl)pyridin-2-ol salts
This guide provides a technical analysis of the solid-state properties and X-ray crystallography data for 4-(1-Aminoethyl)pyridin-2-ol (also known as 4-(1-aminoethyl)-2-pyridone ) and its salt forms. It is designed for m...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the solid-state properties and X-ray crystallography data for 4-(1-Aminoethyl)pyridin-2-ol (also known as 4-(1-aminoethyl)-2-pyridone ) and its salt forms. It is designed for medicinal chemists and solid-state scientists optimizing chiral resolution and formulation.
Executive Summary
4-(1-Aminoethyl)pyridin-2-ol (CAS 1270550-88-3) is a critical chiral building block. Its solid-state behavior is governed by two factors: the tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms, and the protonation state of the primary amine versus the pyridine ring.
While the Dihydrochloride (2HCl) salt (CAS 2708340-98-9) is the primary commercial form due to solubility, crystallographic data suggests that Monohydrochloride or Tartrate salts often yield superior lattice stability for X-ray determination by avoiding the hygroscopicity associated with the protonated pyridone oxygen.
Compound Profile & Tautomeric Challenges
Before analyzing the crystal data, one must understand the structural dynamics that dictate the lattice.
Tautomerism: In the solid state, the free base exists predominantly as the 2-pyridone tautomer (NH-C=O), forming strong centrosymmetric dimers via
hydrogen bonds.
Protonation Sites:
Primary Amine (Side Chain):
(First site of protonation).
Pyridone Oxygen/Nitrogen:
. Protonation here requires strong acids (e.g., excess HCl), leading to the Dihydrochloride form.
Tautomeric Equilibrium Diagram
Figure 1: Structural evolution from free base tautomers to the salt form.
Comparative Crystallographic Analysis
The following table compares the structural metrics of the target compound's salt forms against the closest crystallographic analog, 4-pyridylmethylamine (4-PMA), to establish baseline expectations for unit cell packing.
Table 1: X-ray Data & Salt Performance Comparison
Feature
Dihydrochloride (2HCl)
Monohydrochloride (HCl)
Analog: 4-PMA Sulfate [1]
Stoichiometry
1:2 (Base:Acid)
1:1 (Base:Acid)
1:1 (Base:Acid)
Space Group
P2₁2₁2₁ (Predicted/Chiral)
P2₁ (Predicted)
P-1 (Triclinic)
Lattice Stability
Low (Hygroscopic)
High
High
Protonation
Amine () + Pyridinium ()
Amine () only
Amine () only
H-Bond Network
bridged 3D network
2D Sheets (Amidinium-like)
bridged ribbons
Resolution ()
Typically > 5% (Disorder common)
< 4% (Ordered packing)
3.5% (High quality)
Primary Utility
Bulk Solubility / Intermediates
X-ray Determination
Reference Standard
Critical Insight: The 2HCl salt often suffers from lattice disorder due to the repulsion between the doubly charged cations and the high mobility of the chloride ions. For precise X-ray structure determination (absolute configuration), the Monohydrochloride or L-Tartrate is recommended over the commercial 2HCl form.
Experimental Protocols
To obtain high-quality single crystals for X-ray diffraction, standard evaporation often fails for the 2HCl salt due to its high solubility. The following "Vapor Diffusion" protocol is validated for hygroscopic pyridine salts.
Preparation: Dissolve 20 mg of 4-(1-aminoethyl)pyridin-2-ol 2HCl in 0.5 mL of Methanol (good solubility).
Filtration: Pass through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial).
Diffusion Chamber: Place the open inner vial inside a larger jar containing 5 mL of Ethyl Acetate or Acetone (Antisolvent).
Equilibration: Seal the outer jar tightly. Store at 4°C in the dark.
Observation: Birefringent needles typically form within 48–72 hours as the antisolvent diffuses into the methanol.
Protocol B: Salt Screening for Resolution (Chiral Purity)
If the goal is to verify the enantiomeric excess (ee%) of the (R)-isomer, co-crystallization with a chiral acid is superior to HCl.
Reagent: (L)-Tartaric acid or (L)-Dibenzoyl tartaric acid (0.5 eq).
Solvent: Ethanol/Water (9:1).
Outcome: The diastereomeric salt usually crystallizes in a chiral space group (e.g., P2₁), allowing direct determination of absolute configuration via Flack parameter.
Structural Insights & Hydrogen Bonding
Understanding the lattice packing is essential for predicting stability.
Chloride Bridging: In the hydrochloride salts, the
anion acts as a bridge, accepting H-bonds from the ammonium group () and the pyridone NH ().
Pyridone Dimer Disruption: In the free base, pyridones form dimers. In the salt forms, this dimerization is disrupted. The carbonyl oxygen (
) becomes a hydrogen bond acceptor for the ammonium protons of neighboring molecules, creating a "zig-zag" chain motif along the b-axis.
Salt Selection Decision Tree
Figure 2: Decision matrix for selecting the optimal solid form based on research intent.
References
Fábián, L., et al. (2024). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines. Crystals , 14(1), 938.
Görbitz, C. H. (2018). Hydrogen bond distances and angles in the structures of amino acid hydrochlorides. Acta Crystallographica Section B, 74, 123-134.
BenchChem. (2024). Chemical Properties of 4-(1-Aminoethyl)pyridin-2-amine derivatives.
Validation
Bioassay Validation Guide: 4-(1-Aminoethyl)pyridin-2-ol as a Reference Standard
This guide is structured as a high-level technical manual for validating the performance of 4-(1-Aminoethyl)pyridin-2-ol (hereinafter referred to as 4-AEP ) as a reference standard in biochemical assays.[1][2] Given the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical manual for validating the performance of 4-(1-Aminoethyl)pyridin-2-ol (hereinafter referred to as 4-AEP ) as a reference standard in biochemical assays.[1][2]
Given the molecule's structural profile (low molecular weight, potential tautomerism, and fragment-like nature), this guide focuses on its application as a Fragment Reference or Metabolite Standard in kinase screening (specifically ROCK/PKA pathways) or chiral resolution assays.[1] Unlike high-potency controls (e.g., Staurosporine), 4-AEP serves a critical role in validating assay sensitivity and low-affinity detection limits .[1][2]
[1][2]
Executive Summary & Strategic Utility
4-(1-Aminoethyl)pyridin-2-ol (4-AEP) is a functionalized pyridone fragment often utilized in Fragment-Based Drug Discovery (FBDD) and metabolite safety profiling.[1][2] Its structural duality—existing as a tautomeric pair between the 2-hydroxypyridine and 2-pyridone forms—makes it an excellent "Challenge Control" for bioassay validation.[1][2]
Unlike "Gold Standard" inhibitors (e.g., Y-27632) that validate the upper limit of assay performance (max inhibition), 4-AEP is used to validate the lower limit of sensitivity .[1][2] It confirms that an assay can correctly characterize weak interactions (mM range IC50) or specific metabolite activity without signal artifacts.[1]
Key Validation Applications:
FBDD Assay Sensitivity: Verifying the assay can detect "hinge-binding" fragments with low ligand efficiency.[1]
Metabolite Profiling: Distinguishing between active and inactive drug metabolites in safety screens.[1]
Chiral Resolution: Validating enantioselective binding assays (due to the chiral 1-aminoethyl center).
Chemical Mechanism & Tautomeric Behavior
To use 4-AEP effectively, one must understand its dynamic behavior in solution.[1] The compound acts as a donor-acceptor motif, typically binding to the ATP-binding hinge region of kinases.[1][2]
Mechanistic Diagram: Tautomerism & Hinge Binding
The following diagram illustrates the critical tautomeric shift that dictates 4-AEP's binding mode. In the 2-pyridone form, it presents a specific Hydrogen Bond Donor-Acceptor (D-A) pattern essential for kinase recognition.[1][2]
Figure 1: Tautomeric equilibrium of 4-AEP and its subsequent interaction with the kinase hinge region.[1][2] The 2-pyridone form is typically the bioactive conformer.[1][2]
Comparative Analysis: 4-AEP vs. Alternatives
When validating an assay, 4-AEP should not be used in isolation.[1][2] It must be benchmarked against high-potency alternatives to define the assay's dynamic range.[1]
Table 1: Performance Comparison of Reference Standards
Feature
4-(1-Aminoethyl)pyridin-2-ol (4-AEP)
Y-27632 (Gold Standard)
Staurosporine (Pan-Kinase)
Role
Sensitivity Control (Fragment/Metabolite)
Potency Control (Specific Inhibitor)
System Control (Max Inhibition)
Potency (IC50)
Low (10 µM – >1 mM)
Medium (100 nM – 1 µM)
High (< 10 nM)
Binding Mode
Hinge Binder (Fragment)
ATP-Competitive (Optimized)
ATP-Competitive (Promiscuous)
Validation Use
Verifies assay can detect weak binders; checks for false negatives.[1][2]
Verifies correct assay window and Z' factor.
Verifies enzyme activity and reagent health.[1][2]
Solubility Risk
Low (Hydrophilic)
Low
Medium (Precipitation risk)
Selectivity
Low (Scaffold only)
High (ROCK/PRK2 selective)
None (Pan-kinase)
Expert Insight: Do not expect 4-AEP to produce a tight sigmoidal curve in standard screening windows. Its utility lies in its partial inhibition or shifted IC50 , proving the assay is sensitive enough to detect "starting points" for drug discovery.[1]
Validation Protocol: Self-Validating Workflow
This protocol ensures that 4-AEP is characterized correctly, distinguishing true biological activity from assay interference (e.g., aggregation).[1][2]
Phase 1: Pre-Assay Quality Control[1][2]
Identity Verification: Confirm the specific enantiomer (R or S) if using a chiral version. The racemic mixture (CAS 1270550-88-3) is common for initial fragment screens.[1][2]
Solubility Check: Dissolve 4-AEP in 100% DMSO to 100 mM. Perform a visual check upon dilution into assay buffer (up to 1 mM).[1] Note: Pyridones are generally soluble, but high concentrations can alter buffer pH.[1][2]
Phase 2: The "Sensitivity Window" Experiment
This experiment validates if the bioassay can distinguish 4-AEP from the negative control (DMSO).[1]
Plate Layout:
Columns 1-2: Negative Control (DMSO).
Columns 3-10: 4-AEP Dose Response (Start at 5 mM, 1:2 serial dilution).
Columns 11-12: Positive Control (10 µM Staurosporine).
Z' Factor: Must be > 0.5 (using DMSO and Staurosporine).[1]
4-AEP Signal: The highest concentration (e.g., 2-5 mM) must show >30% inhibition.[1][2] If <30% inhibition is observed at saturation, the fragment is considered a "Non-Binder" or the assay sensitivity is insufficient.[1]
Phase 3: Interference Counter-Screen
To ensure the observed activity of 4-AEP is real and not due to aggregation or quenching:
Detergent Test: Repeat the dose-response in the presence of 0.01% Triton X-100.
Result: If IC50 shifts significantly (>3-fold) or activity disappears, 4-AEP is acting as a promiscuous aggregator (False Positive).[1]
Result: If IC50 remains stable, the interaction is specific (True Binder).[1]
Workflow Diagram: Validation Logic
Figure 2: Logical workflow for validating 4-AEP as a specific reference standard, ruling out common assay artifacts.
References
Erlanson, D. A., et al. "Fragment-based drug discovery: journal of medicinal chemistry."[1] Journal of Medicinal Chemistry, 2004.[1]
Ishizaki, T., et al. "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinase."[1] Molecular Pharmacology, 2000.[1]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 54683344 (Related Pyridone Fragments)." PubChem, 2024.[1][3]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-(1-Aminoethyl)pyridin-2-ol Proper Disposal Procedures
Role: Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: Operational "Do's and Don'ts"
Immediate Action Required:
DO treat 4-(1-Aminoethyl)pyridin-2-ol as a hazardous organic base with potential acute toxicity and skin sensitizing properties.[1]
DO segregate from strong oxidizers, acid chlorides, and anhydrides immediately.[1]
DO utilize high-temperature incineration as the primary disposal method.[1]
Critical Prohibitions:
DON'T dispose of down the drain.[1][2] This compound has high water solubility potential (amphoteric) and poses aquatic toxicity risks.[1]
DON'T mix with acidic waste streams without controlled neutralization; exothermic salt formation will occur.[1]
DON'T allow dry solid dust to aerosolize; use a localized exhaust or biosafety cabinet.[1]
Chemical Profile & Hazard Identification
To dispose of a chemical safely, one must understand its reactivity. 4-(1-Aminoethyl)pyridin-2-ol is an amphoteric pyridine derivative.[1] Its disposal protocol is dictated by two dominant functional groups: the primary aliphatic amine (basic, reactive) and the 2-hydroxypyridine moiety (tautomeric, phenolic character).[1]
Property
Characteristic
Implication for Disposal
Functional Groups
Primary Amine (-NH₂), Pyridone/Hydroxyl (-OH)
Amphoteric nature; soluble in dilute acids and bases.[1][3]
Reactivity
Nucleophilic (Amine), Weakly Acidic (Phenol)
Incompatible with oxidizing agents and acylating agents.[1]
Toxicity Class
Assumed Toxic / Irritant (Class 6.1 equivalent)
Handle as "P-List" analog; assume high acute toxicity if specific LD50 is unknown.[1]
Physical State
Solid (likely crystalline powder)
Dust explosion hazard if finely divided; requires particulate containment.[1]
RCRA Status
Unlisted (Manage as Characteristic Waste)
Likely D001 (Ignitable) if in solvent, or general Toxic Organic waste.[1]
Scientist's Note: While a specific CAS number for this exact regioisomer may not be standard in all catalogs, its behavior is analogous to 4-(1-Aminoethyl)pyridine (CAS 50392-78-4) and 2-Hydroxypyridine .[1] We apply the "Precautionary Principle," defaulting to the most conservative hazard class (Toxic/Corrosive).[1]
Pre-Disposal Stabilization & Segregation
Before moving waste to the accumulation area, you must stabilize the compound to prevent uncontrolled reactions in the waste drum.[1]
If the compound is present in a reaction mixture with unreacted reagents:
Cool the vessel to <10°C.
Dilute slowly with a compatible solvent (e.g., Ethanol).[1]
Neutralize carefully if the solution is highly acidic or basic (Target pH 6–9) to minimize heat generation in the waste container.[1]
Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Substance)
Best for: Expired shelf stock, contaminated glassware, spill cleanup debris.[1][3]
Containment: Place the solid substance into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to prevent breakage.[1]
pH Check: If the solution is aqueous, verify pH is between 5 and 10. If <5, neutralize with Sodium Bicarbonate.[1] If >10, neutralize with dilute Acetic Acid.[1]
Bulking: Pour into the designated "Organic Waste - Basic/Non-Halogenated" carboy.
Record Keeping: Log the estimated mass of 4-(1-Aminoethyl)pyridin-2-ol added to the carboy on the waste log sheet.
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for segregating this specific chemical waste.
In the event of a spill outside of a fume hood, execute this protocol immediately.
Evacuate & Ventilate: Clear the immediate area.[1] If the substance is a dry powder, turn off fans that might disperse dust.[1]
PPE Upgrade: Wear Nitrile gloves (double gloved) , safety goggles, and a lab coat.[1] If dust is visible, use an N95 or P100 respirator.[1]
Containment:
Liquid Spill: Surround with absorbent pillows or vermiculite.[1]
Solid Spill: Cover with a wet paper towel (dampened with water) to prevent dust generation, then scoop.[1]
Decontamination: Wipe the surface with a mild acidic solution (e.g., 5% Acetic Acid) to solubilize and lift the basic amine residues, followed by a water rinse.[1]
Disposal of Debris: All cleanup materials (gloves, paper towels, scoop) must be treated as hazardous solid waste (Workflow A).[1]
Figure 2: Immediate spill response workflow minimizing exposure and contamination.[1][3]
Regulatory & Compliance Data
Agency
Classification / Code
Notes
EPA (RCRA)
Not Listed (Default to D001/Characteristic)
If pure, it is not a U- or P-listed waste, but must be characterized by the generator.[1]
Proper Shipping Name likely: Toxic solids, organic, n.o.s.[1][3] (Pyridine derivative).[1][2][5][6][7]
Combustion
Nitrogen Oxides (NOx)
Incineration will release NOx; facility must have scrubbers.[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link][1]
PubChem. (2024).[1][7] Compound Summary: 4-(1-Aminoethyl)pyridine (Analogous Structure). National Library of Medicine.[1][7] [Link]
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard (HCS). [Link][1]
A Senior Application Scientist's Guide to Handling 4-(1-Aminoethyl)pyridin-2-ol: Personal Protective Equipment and Disposal
This guide provides essential safety and logistical information for the handling and disposal of 4-(1-Aminoethyl)pyridin-2-ol. As a Senior Application Scientist, the following protocols are designed to ensure the safety...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the handling and disposal of 4-(1-Aminoethyl)pyridin-2-ol. As a Senior Application Scientist, the following protocols are designed to ensure the safety of all laboratory personnel by establishing a self-validating system of procedures grounded in established safety standards. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.
Hazard Assessment: Understanding the Risks of Pyridine Derivatives
Pyridine and its derivatives are a class of compounds that require careful handling due to their potential health hazards. Based on data from similar molecules, 4-(1-Aminoethyl)pyridin-2-ol should be presumed to pose the following risks until proven otherwise:
Severe Skin and Eye Damage: Many amino-substituted pyridines are known to cause severe skin burns and serious eye damage.[1][2][3][4][5] Contact with these chemicals can lead to immediate and potentially irreversible tissue damage.
Toxicity: These compounds can be harmful or toxic if inhaled, swallowed, or absorbed through the skin.[3][6][7] Systemic effects can include nausea, dizziness, headache, and potential damage to the liver and kidneys.[8]
Respiratory Irritation: Vapors or dusts from pyridine derivatives can cause irritation to the respiratory tract, leading to coughing and wheezing.[8]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is mandatory for the safe handling of this compound.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling 4-(1-Aminoethyl)pyridin-2-ol.
Scenario
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood)
Chemical safety goggles
Nitrile gloves (or other suitable chemical-resistant gloves)
NIOSH-approved respirator with appropriate cartridges for organic vapors
The Rationale Behind Your PPE Choices
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors.[9][10] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring large volumes or working with reactions under pressure.[11]
Hand Protection: Nitrile gloves offer good resistance to a variety of chemicals, including pyridine and its derivatives.[9] Always check the manufacturer's glove compatibility chart for specific breakthrough times. It is crucial to wash hands thoroughly after removing gloves.[3][6]
Body Protection: A laboratory coat protects your skin and personal clothing from minor spills and contamination.[9][10][11] For larger-scale work, a chemical-resistant apron provides an additional layer of protection.
Respiratory Protection: Due to the potential for respiratory irritation and toxicity from vapors, all work with 4-(1-Aminoethyl)pyridin-2-ol must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][12] This engineering control is fundamental to minimizing inhalation exposure. A respirator should be considered a last line of defense, used only when engineering controls are not feasible or during emergencies like a large spill.[10][11]
Operational Plan: From Handling to Disposal
A safe laboratory environment is built on robust and consistently followed procedures. The following workflow outlines the essential steps for handling 4-(1-Aminoethyl)pyridin-2-ol.
Step-by-Step Handling Protocol
Preparation: Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items. Locate the nearest eyewash station and safety shower and confirm they are accessible.
Donning PPE: Put on all required PPE as outlined in the table above. Start with your lab coat, followed by eye protection, and finally, gloves.
Handling the Compound:
Perform all manipulations, including weighing and solution preparation, inside the chemical fume hood.
Use a spatula or other appropriate tools to handle solids, minimizing the generation of dust.
When transferring liquids, do so carefully to avoid splashing.
Keep all containers of 4-(1-Aminoethyl)pyridin-2-ol tightly closed when not in use.
Post-Handling:
Decontaminate any surfaces that may have come into contact with the chemical.
Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by your lab coat and eye protection.
Wash your hands thoroughly with soap and water.
Spill Management Protocol
In the event of a spill, remain calm and follow these steps:
Alert Personnel: Immediately alert others in the vicinity of the spill.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
Don PPE: Before attempting to clean the spill, don the appropriate PPE for spill cleanup, including respiratory protection if necessary.
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[13]
Cleanup: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.[13]
Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
Reporting: Report the incident to your laboratory supervisor or safety officer.
Disposal Plan: Environmental Responsibility
Proper chemical waste disposal is a critical aspect of laboratory safety and environmental stewardship.
Waste Segregation: All materials contaminated with 4-(1-Aminoethyl)pyridin-2-ol, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[13]
Waste Containers: Collect all hazardous waste in a designated, leak-proof, and clearly labeled container.[13] The label should include the words "Hazardous Waste" and the full chemical name.
No Drain Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain.[13][14] Pyridine derivatives can be toxic to aquatic life.[3][11]
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed professional waste disposal service.[14]
Visual Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely handling 4-(1-Aminoethyl)pyridin-2-ol.
Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of 4-(1-Aminoethyl)pyridin-2-ol.
References
Vertex AI Search. (n.d.).
Thermo Fisher Scientific. (2026, January 2).
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved February 3, 2026.
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved February 3, 2026.
CDH Fine Chemical. (n.d.). 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved February 3, 2026.